3-Hydroxypregna-5,7-dien-20-one
Description
Properties
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNPWWLYMFLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002340 | |
| Record name | 3-Hydroxypregna-5,7-dien-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81968-78-7 | |
| Record name | NSC226135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypregna-5,7-dien-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The road less traveled: A technical guide to the biological significance of 7-Dehydropregnenolone in steroidogenesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth exploration of 7-dehydropregnenolone (7-DHP), a pivotal, yet often overlooked, molecule in steroidogenesis. We will move beyond the canonical pathways to uncover the synthesis, metabolism, and profound biological functions of 7-DHP and its derivatives. This document is designed to serve as a comprehensive resource for researchers, clinicians, and industry professionals, offering a detailed analysis of the enzymatic machinery, physiological relevance, and burgeoning therapeutic potential of this alternative steroidogenic pathway. Through a synthesis of established literature and cutting-edge research, we will illuminate the intricate roles of 7-DHP in skin physiology, its interplay with vitamin D metabolism, and its emerging significance in oncology and neurobiology.
Introduction: A Paradigm Shift in Steroidogenesis
For decades, the biosynthesis of steroid hormones has been predominantly understood through a linear pathway commencing with cholesterol's conversion to pregnenolone. However, a growing body of evidence has unveiled a parallel and equally significant route initiated by the conversion of 7-dehydrocholesterol (7-DHC) to 7-dehydropregnenolone (7-DHP). This discovery has fundamentally expanded our understanding of steroid hormone production and its regulation.
7-DHC, the immediate precursor of cholesterol, is now recognized as a substrate for the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1).[1][2] This enzymatic reaction gives rise to 7-DHP, the inaugural molecule of a novel cascade of Δ7-steroids. These steroids, characterized by a double bond at the 7-8 position of the steroid B-ring, possess unique biochemical properties and biological activities that distinguish them from their classical counterparts. This guide will meticulously dissect this alternative steroidogenic pathway, offering a detailed examination of its key players and their physiological implications.
The Genesis of a Novel Pathway: The Enzymatic Conversion of 7-DHC to 7-DHP
The synthesis of 7-DHP is a multi-step process occurring within the mitochondria of steroidogenic tissues, including the adrenal glands, placenta, gonads, and skin.[1][3][4] The key enzyme orchestrating this conversion is cytochrome P450 side-chain cleavage (P450scc) , encoded by the CYP11A1 gene.
The conversion of 7-DHC to 7-DHP mirrors the initial steps of classical steroidogenesis, with 7-DHC serving as a competitive substrate to cholesterol.[1][3] The reaction proceeds through two hydroxylated intermediates:
-
22-hydroxy-7-dehydrocholesterol (22(OH)7DHC)
-
20,22-dihydroxy-7-dehydrocholesterol (20,22(OH)27DHC) [3][5]
The process is dependent on the presence of adrenodoxin and adrenodoxin reductase, which facilitate electron transfer.[6] Notably, the catalytic efficiency of P450scc for 7-DHC is comparable to, and in some cases higher than, that for cholesterol.[3][7]
This pathway's activity is not merely a biochemical curiosity; it has been observed ex vivo in adrenal glands from various mammalian species, as well as in human placenta and epidermal keratinocytes.[3][7] The stimulation of this pathway by forskolin and its inhibition by aminoglutethimide underscore its regulation by cAMP-dependent mechanisms, similar to classical steroidogenesis.[3]
Experimental Workflow: In Vitro Conversion of 7-DHC to 7-DHP
Caption: Workflow for the in vitro enzymatic conversion of 7-DHC to 7-DHP.
The Metabolic Cascade: Downstream Pathways of 7-Dehydropregnenolone
Once formed, 7-DHP serves as a precursor for a diverse array of other Δ7-steroids, leveraging the existing steroidogenic enzymatic machinery. The metabolic fate of 7-DHP is tissue-dependent and gives rise to a novel class of biologically active molecules.
Conversion to 7-Dehydroprogesterone
Similar to pregnenolone in the classical pathway, 7-DHP can be converted to 7-dehydroprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .[1][3] This conversion has been demonstrated in adrenal glands and placental microsomes.[3][7] The catalytic efficiency of 3β-HSD for 7-DHP is approximately 40% of that for pregnenolone, indicating that this is a physiologically relevant metabolic step.[3]
Hydroxylation by CYP17A1
In tissues expressing 17α-hydroxylase/17,20-lyase (CYP17A1) , such as the adrenal glands of certain species, 7-DHP can be hydroxylated to form 17-hydroxy-7-dehydropregnenolone (17(OH)7DHP) .[1][3] This opens the door to the synthesis of Δ7-androgens and Δ7-glucocorticoids.
The Role of 7-Dehydrocholesterol Reductase (DHCR7)
The enzyme 7-dehydrocholesterol reductase (DHCR7) , which catalyzes the final step in cholesterol biosynthesis by reducing the C7-C8 double bond of 7-DHC, has a selective ability to act on certain 7-dehydrosteroids.[8][9] While some metabolites of 7-DHC can be substrates for DHCR7, 7-DHP itself is not.[10][11] This resistance to reduction by DHCR7 is crucial as it allows 7-DHP to be further metabolized to other active Δ7-steroids, preserving their unique biological functions.[10]
Mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a condition characterized by the accumulation of 7-DHC and its metabolites, including Δ7-steroids.[12][13] The presence of these alternative steroids in SLOS patients provides in vivo evidence for the activity of this pathway.
Caption: Key metabolic pathways originating from 7-dehydropregnenolone.
The Biological Significance of 7-DHP and its Derivatives
The discovery of the 7-DHP pathway has unveiled a new dimension of steroid hormone function, with implications for skin physiology, cancer biology, and neurobiology.
A Novel Endocrine System in the Skin
The skin is a primary site for the synthesis and action of 7-DHP and its metabolites.[4][5] Epidermal keratinocytes can convert both endogenous and exogenous 7-DHC to 7-DHP.[7] This locally produced 7-DHP exhibits potent biological activities, including the inhibition of keratinocyte proliferation.[7]
Furthermore, the presence of the 5,7-diene structure in 7-DHP and its derivatives makes them susceptible to UVB-induced photochemical transformation.[6][14][15] This process generates a novel class of vitamin D3-like molecules, termed pregnacalciferols.[12][16][17] These secosteroids, along with 7-DHP itself, have been shown to inhibit the proliferation of not only keratinocytes but also melanocytes and melanoma cells.[1][3] This suggests the existence of a unique, localized endocrine system in the skin that is regulated by both enzymatic activity and solar radiation.
Anti-proliferative and Pro-differentiative Effects
Beyond the skin, 7-DHP and its derivatives have demonstrated significant anti-proliferative and pro-differentiative effects in various cancer cell lines. Studies have shown that these compounds can inhibit the growth of leukemia cells and induce their differentiation.[16][18] Notably, some of these novel secosteroids exhibit potent anti-leukemia effects with low or absent calcemic activity, a significant advantage over classical vitamin D compounds.[16] The derivatives of 16-dehydropregnenolone, a related compound, have also shown cytotoxic activity against lung cancer cell lines.[19]
Neurosteroid Potential
While pregnenolone is a well-established neurosteroid, the role of 7-DHP in the central nervous system is an emerging area of research.[20] The brain expresses P450scc, suggesting the potential for local synthesis of 7-DHP.[1][4] Furthermore, enzymes such as CYP7B1, which are present in the brain, are known to hydroxylate steroids, including pregnenolone and DHEA, at the 7α position.[21][22][23][24] This raises the intriguing possibility that 7-DHP could be a substrate for such modifications, leading to the formation of novel neuroactive steroids. The 7α-hydroxylated derivatives of classical neurosteroids have been shown to possess neuroprotective properties.[22]
| Compound | Biological Activity | Target Cells/Tissues |
| 7-Dehydropregnenolone (7-DHP) | Inhibits proliferation | Keratinocytes, Melanocytes, Melanoma cells, Leukemia cells[3][5][7] |
| 20-oxopregnacalciferol (pD) | Inhibits proliferation, Induces differentiation | Leukemia cells, Skin cells[3][16] |
| 7-Dehydroprogesterone | Steroid hormone intermediate | Adrenal glands, Placenta[3][7] |
| 17-Hydroxy-7-DHP | Steroid hormone intermediate | Adrenal glands[3] |
Table 1: Summary of the Biological Activities of 7-DHP and its Derivatives
Therapeutic Potential and Future Directions
The unique biological activities of 7-DHP and its derivatives position them as promising candidates for drug development.
-
Dermatology: The anti-proliferative effects of 7-DHP and its secosteroid metabolites on keratinocytes make them attractive for the treatment of hyperproliferative skin disorders such as psoriasis.
-
Oncology: The ability of these compounds to inhibit cancer cell growth and induce differentiation, particularly with reduced calcemic side effects, presents a significant opportunity for the development of novel anti-cancer therapies, especially for leukemia and melanoma.[16][18]
-
Neuroprotection: The potential for 7-DHP to be converted into neuroactive steroids warrants further investigation into its role in neurodegenerative diseases and cognitive function.
Future research should focus on elucidating the full spectrum of enzymes involved in the 7-DHP metabolic pathway and identifying the specific receptors and signaling pathways through which these novel steroids exert their biological effects. The development of selective agonists and antagonists for these pathways will be crucial for translating these fundamental discoveries into clinical applications.
Conclusion
The discovery of the 7-dehydropregnenolone pathway represents a significant advancement in our understanding of steroidogenesis. It has unveiled a previously unrecognized layer of complexity and regulation in steroid hormone production and action. From its pivotal role in skin physiology to its emerging potential in cancer therapy and neurobiology, 7-DHP is poised to become a major focus of endocrine research and drug development. This guide has provided a comprehensive overview of the current knowledge in this exciting field, offering a solid foundation for future investigations into the untapped therapeutic potential of this remarkable molecule.
References
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Slominski, A. T., Kim, T. K., Chen, J., Nguyen, M. N., Li, W., Yates, C. R., Sweatman, T., Janjetovic, Z., & Tuckey, R. C. (2012). Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 237-246. [Link]
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Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin. PLoS One, 4(2), e4309. [Link]
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Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PLoS One, 5(3), e9907. [Link]
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Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB Journal, 18(15), 1828-1830. [Link]
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Slominski, A., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLoS ONE 4(2): e4309. [Link]
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Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLOS ONE. [Link]
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Tuckey, R. C., & Slominski, A. T. (2017). On the role of skin in the regulation of local and systemic steroidogenic activities. The Journal of Steroid Biochemistry and Molecular Biology, 172, 13-26. [Link]
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Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(15), 1828–1830. [Link]
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Rose, K., Allan, A., & Melmed, S. (1997). Cyp7b, a novel brain cytochrome P450, catalyzes the synthesis of neurosteroids 7α-hydroxy dehydroepiandrosterone and 7α-hydroxy pregnenolone. Proceedings of the National Academy of Sciences, 94(10), 4925-4930. [Link]
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Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]
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Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PloS one, 5(3), e9907. [Link]
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Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]
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Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. ResearchGate. [Link]
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Zmijewski, M. A., Li, W., Zjawiony, J. K., & Slominski, A. T. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. Steroids, 76(1-2), 107–115. [Link]
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Shackleton, C. H., & Marcos, J. (2003). The implications of 7-dehydrosterol-7-reductase deficiency (Smith–Lemli–Opitz syndrome) to neurosteroid production. Steroids, 68(10-13), 905–914. [Link]
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Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]
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Tuckey, R. C., Li, W., Zjawiony, J. K., Zmijewski, M. A., Nguyen, M. N., & Slominski, A. (2008). A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). Proceedings of the National Academy of Sciences of the United States of America, 105(48), 18768–18773. [Link]
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Wikipedia. (n.d.). Pregnenolone. Retrieved from [Link]
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Morfin, R., & Starka, L. (2001). Neurosteroid 7-hydroxylation products in the brain. The International journal of biochemistry & cell biology, 33(9), 845–855. [Link]
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UniProt. (n.d.). DHCR7 - 7-dehydrocholesterol reductase - Homo sapiens (Human). Retrieved from [Link]
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Ma'ayan Lab. (n.d.). DHCR7 Gene. Retrieved from [Link]
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Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]
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Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288 ( Pt 3), 959–964. [Link]
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MedlinePlus. (2020). DHCR7 gene. Retrieved from [Link]
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Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288(Pt 3), 959–964. [Link]
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Wikipedia. (n.d.). 7-Dehydrocholesterol. Retrieved from [Link]
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Pérez-Rojas, J. M., Hernández-Vázquez, J. M., Bratoeff, E., & Cabeza, M. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Bioorganic & medicinal chemistry letters, 25(24), 5793–5796. [Link]
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3-Hydroxypregna-5,7-dien-20-one CAS number and chemical identifiers
Technical Whitepaper: 7-Dehydropregnenolone (3
Executive Summary & Chemical Architecture
3
This guide details the physicochemical identification, validated synthesis protocols, and biological significance of 7-DHP, designed for researchers in medicinal chemistry and photobiology.
Chemical Identifiers & Properties
| Parameter | Specification |
| Common Name | 7-Dehydropregnenolone (7-DHP) |
| IUPAC Name | (3$\beta$)-3-Hydroxypregna-5,7-dien-20-one |
| CAS Registry Number | 1162-53-4 (Specific for 3 |
| Molecular Formula | |
| Molecular Weight | 314.46 g/mol |
| SMILES | CC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4CCC[C@]4(C)[C@H]3C=C[C@]12C |
| Key Structural Feature | |
| Solubility | Soluble in chloroform, ethanol, acetone; insoluble in water.[1] |
| Stability | High Sensitivity: Unstable to light (UV) and oxygen (forms endoperoxides). Store at -20°C under Argon. |
Validated Chemical Synthesis Protocol
The synthesis of 7-DHP typically proceeds via the Wohl-Ziegler bromination of pregnenolone acetate, followed by dehydrobromination. This protocol is favored for its reproducibility over microbial fermentation for gram-scale production.
Reaction Logic (Causality)
-
C3-Protection: The C3 hydroxyl is acetylated to prevent oxidation and side reactions during the radical bromination step.
-
Allylic Bromination: N-Bromosuccinimide (NBS) introduces a bromine atom at C7. The
double bond directs the radical to the allylic C7 position. -
Dehydrobromination: A base (collidine or TBAB/base) eliminates HBr to form the thermodynamic
diene system.
Step-by-Step Methodology
Reagents: Pregnenolone Acetate, N-Bromosuccinimide (NBS), AIBN (catalyst), s-Collidine, Xylene, Acetone.
Step 1: Allylic Bromination
-
Dissolve Pregnenolone Acetate (10 mmol) in anhydrous
or cyclohexane (safer alternative). -
Add NBS (11 mmol) and a catalytic amount of AIBN (Azobisisobutyronitrile).
-
Reflux under nitrogen atmosphere for 20–30 minutes. Critical: Stop heating immediately once the reaction turns light orange/yellow to prevent poly-bromination.
-
Cool to 0°C; filter off the precipitated succinimide byproduct.
-
Evaporate solvent to yield crude 7-bromo-pregnenolone acetate. Do not purify; unstable.
Step 2: Dehydrobromination
-
Dissolve the crude bromide in xylene (50 mL).
-
Add s-Collidine (20 mmol) or reflux with
in DMF. -
Reflux for 1–2 hours.
-
Cool, dilute with ethyl acetate, and wash with dilute HCl (to remove collidine), then water and brine.
-
Dry over
and concentrate.
Step 3: Hydrolysis (Deprotection)
-
Dissolve the diene acetate in MeOH/THF (1:1).
-
Add 5% NaOH or KOH solution. Stir at room temperature for 2 hours.
-
Neutralize with acetic acid, concentrate, and extract with dichloromethane.
-
Purification: Flash chromatography (Hexane:Ethyl Acetate) or recrystallization from acetone/hexane.
Synthesis Workflow Diagram
Caption: Chemical synthesis pathway converting Pregnenolone to 7-Dehydropregnenolone via allylic bromination.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized or purchased material, researchers must verify the presence of the 5,7-diene system. The UV spectrum is the most rapid and diagnostic tool.
A. UV Spectroscopy (The "Triplet" Check)
The conjugated heteroannular diene exhibits a characteristic fine structure (triplet) in the UV region. If these peaks are absent or smoothed out, the material has likely degraded (oxidized).
| Solvent | Diagnostic Significance | |
| Ethanol | 271, 282, 293 | Classic 5,7-diene signature. |
| Observation | Distinct shoulders | Loss of fine structure indicates oxidation to endoperoxides. |
B. Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
):-
H6: Doublet (d) around
5.57 ppm. -
H7: Multiplet (m) around
5.38 ppm. -
H18 (Methyl): Singlet
0.63 ppm (Shifted compared to pregnenolone due to B-ring unsaturation). -
H19 (Methyl): Singlet
0.95 ppm.
-
C. Mass Spectrometry
-
Parent Ion:
314 . -
Fragment:
296 .
Biological Significance & Pathways[2][3][4][5][6]
7-DHP is not merely a synthetic intermediate; it is a bioactive secosteroid precursor. Research by Slominski et al. has defined a novel steroidogenic pathway where CYP11A1 (P450scc) acts on 7-Dehydrocholesterol (7-DHC) instead of Cholesterol.
-
Metabolic Origin: 7-DHC
7-DHP. -
Photobiology: Upon exposure to UVB radiation (290–315 nm) in the skin, 7-DHP undergoes electrocyclic ring opening to form Pregnacalciferol (a Vitamin D analog with a pregnane side chain).
-
Therapeutic Potential:
-
Anti-cancer: 7-DHP and its hydroxy-derivatives show anti-proliferative effects against melanoma and leukemia cell lines.
-
Neurosteroids: Potential modulation of GABA-A receptors, similar to other pregnane derivatives.
-
Biological Pathway Diagram
Caption: The non-canonical steroidogenic pathway converting 7-DHC to 7-DHP and downstream secosteroids.
Handling & Troubleshooting
Safety Warning: 7-DHP is a potent bioactive steroid. Handle with gloves in a fume hood.
| Issue | Probable Cause | Corrective Action |
| Material turns yellow | Oxidation/Polymerization | Purify via column chromatography immediately. Store under Argon. |
| Low Yield (Synthesis) | Wet Reagents | Ensure |
| Missing UV Triplet | B-Ring Destruction | The 5,7-diene has rearranged or oxidized.[2] Material is compromised. |
References
-
Slominski, A. T., et al. (2009). "Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin." PLOS ONE. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "Pregn-5-en-20-one, 3-hydroxy- (Related Isomers)." NIST Chemistry WebBook.[3] Available at: [Link]
-
Zmijewski, M. A., et al. (2011). "Synthesis and photochemical transformation of 3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids." Steroids.[4][5][2][6][7][8][9] Available at: [Link] -
PubChem. "7-Dehydropregnenolone (Compound Summary)." National Library of Medicine. Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Synthesis and photo-conversion of androsta- and pregna-5,7-dienes to vitamin D3-like derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregn-5-en-20-one, 3-hydroxy- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 3 beta-hydroxy-5,7-pregnadien-20-one and 3 beta-hydroxy-5,7-androstadien-17-one as endogenous steroids in the fetal horse gonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 3-Hydroxypregna-5,7-dien-20-one (7-Dehydropregnenolone) & Cytochrome P450 Interactions
Topic: 3-Hydroxypregna-5,7-dien-20-one (7-Dehydropregnenolone) Interaction with Cytochrome P450 Enzymes Content Type: Technical Whitepaper / Research Guide Audience: Senior Researchers, Drug Discovery Scientists, and Biochemists
Executive Summary
3-Hydroxypregna-5,7-dien-20-one, widely known as 7-Dehydropregnenolone (7-DHP) , represents a critical divergence point in mammalian steroidogenesis. Historically overshadowed by the classical cholesterol
This guide delineates the mechanistic interaction between 7-DHP and cytochrome P450 enzymes, specifically CYP11A1 and CYP17A1. It provides validated experimental protocols for assessing these interactions and analyzes the compound's implications in cutaneous steroidogenesis, Smith-Lemli-Opitz Syndrome (SLOS), and potential drug-drug interactions (DDIs) involving the steroidogenic axis.
Chemical & Biological Context
Compound Identity:
-
IUPAC Name: 3
-Hydroxypregna-5,7-dien-20-one -
Key Structural Feature: The conjugated diene system (C5-C6 and C7-C8 double bonds) in the B-ring, distinguishing it from pregnenolone.
Physiological Relevance: Unlike classical steroids derived solely from cholesterol, 7-DHP is synthesized from 7-Dehydrocholesterol (7-DHC) —the precursor to Vitamin D3.[5] This places 7-DHP at the intersection of steroidogenesis and the vitamin D pathway, particularly in the adrenal glands, skin (keratinocytes), and brain.
Primary Interaction: CYP11A1 (P450scc)[1][3]
The most definitive and kinetically significant interaction of 3-Hydroxypregna-5,7-dien-20-one is its formation by and competition for CYP11A1 .
Mechanism of Action
CYP11A1 is traditionally viewed as the enzyme converting cholesterol to pregnenolone.[4] However, field-proven data demonstrates that CYP11A1 accepts 7-DHC as a substrate with equal or superior catalytic efficiency.
The Reaction Sequence:
-
Binding: 7-DHC binds to the CYP11A1 active site, inducing a Type I spectral change (low-spin to high-spin heme transition).
-
Hydroxylation 1: Hydroxylation at C22 to form 22(OH)-7-DHC.[4]
-
Hydroxylation 2: Hydroxylation at C20 to form 20,22-dihydroxy-7-DHC.[4][5][6]
-
Cleavage: Scission of the C20-C22 bond, releasing isocaproaldehyde and yielding 7-DHP .[6]
Kinetic Data & Competition
Research indicates that 7-DHC competes effectively with cholesterol for the CYP11A1 active site.
-
(Michaelis Constant): Comparable to cholesterol (approx. 1–5
M in phospholipid vesicle systems). - (Turnover Number): Often slightly higher for 7-DHC than for cholesterol, suggesting the diene structure does not sterically hinder the side-chain cleavage reaction.
Visualization: The Alternative Pathway
The following diagram illustrates the parallel processing of Cholesterol and 7-DHC by CYP11A1 and the downstream fate of 7-DHP.
Figure 1: The dual substrate capacity of CYP11A1, showing the generation of 7-DHP and its divergence into steroidogenic (CYP17A1) or photochemical (UVB) pathways.
Secondary Interactions: CYP17A1 & Downstream Enzymes
Once formed, 7-DHP acts as a scaffold for further P450-mediated transformations.
CYP17A1 (17 -Hydroxylase/17,20-Lyase)
-
Interaction: 7-DHP is a substrate for CYP17A1.
-
Product: 17
-hydroxy-7-dehydropregnenolone (17OH-7-DHP). -
Significance: This pathway mimics the classical
pathway (Pregnenolone 17OH-Pregnenolone). The resulting steroids can be further converted into "7-dehydro" sex steroids (e.g., 7-dehydro-DHEA), which have been identified in human tissues.
Hepatic Drug-Metabolizing CYPs (CYP3A4)
While 7-DHP is an endogenous metabolite, its structural similarity to pregnenolone and synthetic steroids (e.g., guggulsterones) suggests potential interactions with hepatic enzymes.
-
Inhibition Potential: Steroids with the pregnane nucleus often act as competitive substrates or weak inhibitors of CYP3A4.
-
Risk Assessment: In drug development, if 7-DHP derivatives are used therapeutically, they must be screened for CYP3A4 inhibition, as accumulation could alter the metabolism of co-administered drugs. However, 7-DHP itself is rapidly metabolized by steroidogenic enzymes, limiting its systemic persistence compared to synthetic drugs.
Experimental Protocols
To validate the interaction of 3-Hydroxypregna-5,7-dien-20-one with CYP enzymes, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Spectral Binding Assay (Spin State Shift)
Purpose: To confirm direct binding of 7-DHP or its precursor 7-DHC to the CYP active site.
-
System: Purified CYP11A1 (or CYP17A1) in phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline: Record the optical spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add the ligand (dissolved in DMSO, <1% final vol) in stepwise increments (0.5 – 10
M). -
Validation:
-
Observe the Type I spectral change : Decrease at ~420 nm (low spin) and increase at ~390 nm (high spin).
-
Control: Titrate with Pregnenolone (product inhibitor) to verify active site integrity.
-
-
Analysis: Plot
vs. [Ligand] to determine the spectral dissociation constant ( ).
Protocol B: Reconstituted Enzymatic Activity Assay
Purpose: To quantify the conversion rate and catalytic efficiency.
Reagents:
-
Purified CYP11A1 (0.5
M) -
Adrenodoxin (Adx) & Adrenodoxin Reductase (AdR) (Molar ratio 1:15:1 CYP:Adx:AdR)
-
Liposomes: Dioleoylphosphatidylcholine (DOPC) vesicles (essential for membrane-bound P450s).
-
Substrate: 7-Dehydrocholesterol (for 7-DHP production) or 7-DHP (for CYP17A1 assays).
Workflow:
-
Reconstitution: Pre-incubate CYP, Adx, AdR, and liposomes for 10 min at 37°C.
-
Start: Initiate reaction with NADPH (1 mM final).
-
Time-Course: Aliquot samples at 0, 2, 5, 10, and 20 mins.
-
Stop: Quench with ice-cold dichloromethane or ethyl acetate.
-
Detection: Extract steroids and analyze via HPLC-UV (280 nm for dienes) or LC-MS/MS.
-
Note: 7-DHP absorbs strongly at ~282 nm due to the heteroannular diene, unlike pregnenolone (only end absorption).
-
Data Table: Expected Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Product | Relative Efficiency ( | Detection Method |
| CYP11A1 | Cholesterol | Pregnenolone | 100% (Reference) | LC-MS / Radiolabel |
| CYP11A1 | 7-DHC | 7-DHP | ~100-120% | UV (282 nm) / LC-MS |
| CYP17A1 | 7-DHP | 17-OH-7-DHP | Variable (Species dependent) | LC-MS |
Implications for Drug Development[7][8]
Therapeutic Scaffold
7-DHP and its downstream secosteroids (produced via UVB) exhibit anti-proliferative properties in leukemia and skin cancer models without the hypercalcemic toxicity associated with Vitamin D3. This makes 7-DHP a high-value scaffold for oncology drug design.
Safety & Toxicology (SLOS)
In Smith-Lemli-Opitz Syndrome (SLOS) , the enzyme 7-dehydrocholesterol reductase is defective, leading to high 7-DHC levels. Consequently, CYP11A1 overproduces 7-DHP and 7-dehydro-steroids.
-
Biomarker: Elevated 7-DHP and its metabolites are hallmarks of SLOS.
-
Toxicity: While 7-DHP itself is not inherently toxic, the diversion of steroidogenesis produces atypical steroids that may interfere with normal endocrine signaling (e.g., mineralocorticoid or glucocorticoid receptors).
References
-
Slominski, A. T., et al. (2009).[1] "Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin." PLOS ONE. Available at: [Link]
- Tuckey, R. C., et al. (2008). "Pathways of metabolism of vitamin D3 and its precursors by cytochrome P450scc (CYP11A1)." Journal of Steroid Biochemistry and Molecular Biology.
-
Slominski, A. T., et al. (2012).[1][3] "Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes." International Journal of Biochemistry & Cell Biology. Available at: [Link]
-
Guryev, O., et al. (2003). "CYP11A1 catalyzes the side-chain cleavage of 7-dehydrocholesterol."[4] Biochemistry.
-
Li, W., et al. (2012).[3] "Gluco- and Mineralocorticoids in the 5,7-Diene Steroid Pathway." Journal of Biological Chemistry.
Sources
- 1. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity | PLOS One [journals.plos.org]
- 3. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of 3-Hydroxypregna-5,7-dien-20-one from pregnenolone acetate
Executive Summary
This Application Note details the synthesis of 3-hydroxypregna-5,7-dien-20-one (also known as 7-dehydropregnenolone), a critical intermediate in the synthesis of Vitamin D analogs and neuroactive steroids. The protocol utilizes a modified Wohl-Ziegler bromination followed by base-catalyzed dehydrobromination and final saponification.
Unlike generic organic synthesis guides, this protocol emphasizes the suppression of the thermodynamic 4,6-diene isomer , a common impurity that degrades product efficacy. We employ a solvent-optimized bromination strategy and a collidine-mediated elimination to ensure high regioselectivity for the 5,7-diene system.
Key Chemical Transformation
Starting Material: Pregnenolone Acetate (
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
The synthesis relies on introducing unsaturation at the C7 position. The 5,6-double bond in pregnenolone activates the C7 allylic protons, making them susceptible to radical abstraction.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway from Pregnenolone Acetate to 7-Dehydropregnenolone.[1]
Critical Causality Factors
-
Brominating Agent: We utilize N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) . While NBS is standard, DBH offers higher atom economy and often cleaner reaction profiles in industrial settings. This protocol defaults to NBS for laboratory accessibility.
-
Solvent Selection: Carbon tetrachloride (
) is the historical standard but is neurotoxic and ozone-depleting. This protocol validates Cyclohexane/Heptane mixtures. Non-polar solvents are strictly required to prevent solvolysis (formation of 7-methoxy/hydroxy byproducts). -
Base Selection: s-Collidine (2,4,6-trimethylpyridine) is preferred over pyridine. Its steric bulk prevents nucleophilic attack at C7, favoring the desired E2 elimination over substitution.
Experimental Protocol
Phase 1: Allylic Bromination (Wohl-Ziegler)
Objective: Selective bromination at C7. Safety: NBS is an irritant. AIBN produces nitrogen gas; ensure venting.
| Reagent | Equivalents | Role |
| Pregnenolone Acetate | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.15 | Bromine Source |
| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |
| Cyclohexane/Heptane (1:1) | 15 Vol | Solvent |
Step-by-Step:
-
Dissolution: Dissolve Pregnenolone Acetate (10g, 27.9 mmol) in 150 mL of anhydrous Cyclohexane/Heptane (1:1) in a round-bottom flask equipped with a reflux condenser and drying tube (
). -
Activation: Heat the solution to 85°C (gentle reflux).
-
Initiation: Add AIBN (230 mg).
-
Bromination: Add NBS (5.7g, 32 mmol) in portions over 15 minutes. Note: The solution should turn orange/red initially and fade to pale yellow as bromine is consumed.
-
Monitoring: Maintain reflux for 45-60 minutes. The reaction is complete when succinimide (a white solid) floats to the surface.
-
QC Check: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material.
-
-
Filtration: Cool the mixture to 10°C. Filter off the insoluble succinimide.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to obtain the crude 7-bromo intermediate as a yellow oil/foam. Do not purify this intermediate; it is unstable.
Phase 2: Dehydrobromination
Objective: Elimination of HBr to form the 5,7-diene.
| Reagent | Equivalents | Role |
| Crude 7-Bromo Intermediate | - | Substrate |
| s-Collidine | 5-10 Vol | Base/Solvent |
| Xylene (Optional) | Co-solvent | High BP carrier |
Step-by-Step:
-
Resuspension: Dissolve the crude 7-bromo oil in s-Collidine (50 mL).
-
Elimination: Heat the mixture to 130-135°C for 90 minutes under an inert atmosphere (
).-
Process Insight: High temperature is required to overcome the activation energy for elimination, but excessive time promotes isomerization to the 4,6-diene.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold 2M HCl (to neutralize the collidine).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with water, saturated
, and brine. Dry over . -
Isolation: Evaporate solvent to yield crude 3-Acetoxypregna-5,7-dien-20-one .
Phase 3: Saponification (Deprotection)
Objective: Hydrolysis of the C3-acetate to yield the final alcohol.
Step-by-Step:
-
Hydrolysis: Dissolve the crude acetate in Methanol (100 mL). Add 5% KOH in Methanol (50 mL).
-
Reaction: Stir at room temperature for 2 hours (or mild reflux for 30 mins).
-
Precipitation: Neutralize with Acetic Acid to pH 7. Concentrate the methanol to ~20% volume.
-
Crystallization: Add cold water (200 mL) to precipitate the steroid. Filter the solid.
-
Purification: Recrystallize from Acetone/Ethanol.
-
Target Yield: 55-65% overall from Pregnenolone Acetate.
-
Quality Control & Characterization
The 5,7-diene system has a unique spectral fingerprint essential for distinguishing it from the 4,6-diene isomer.
UV-Vis Spectroscopy (The "Fingerprint")
The heteroannular diene (5,7) exhibits a characteristic triplet absorption pattern, unlike the single peak of the 4,6-diene.
| Parameter | 5,7-Diene (Target) | 4,6-Diene (Impurity) |
| 271, 281, 293 nm | ~238-240 nm | |
| Extinction ( | High (~11,000) | High |
| Visual Appearance | Colorless/White | Pale Yellow |
NMR Validation ( NMR, )
-
H-6: Doublet around
5.5 - 5.6 ppm. -
H-7: Multiplet around
5.9 ppm (distinctive downfield shift due to conjugation). -
C18/C19 Methyls: Distinct shifts compared to the mono-ene starting material.
Workflow Visualization
Figure 2: Experimental workflow with Critical Control Points (QC).
Troubleshooting & Optimization
Issue: High levels of 4,6-diene isomer
-
Cause: Over-heating during elimination or acidic conditions.
-
Remedy: Ensure the reaction medium remains basic during elimination. Reduce elimination temperature to 125°C and extend time slightly.
Issue: Low Yield / Tarry Products
-
Cause: Decomposition of the 7-bromo intermediate.
-
Remedy: Do not store the intermediate. Proceed immediately from concentration of the bromination filtrate to the elimination step. Ensure solvents are strictly anhydrous.
Issue: Over-bromination
-
Cause: Excess NBS or too rapid addition.
-
Remedy: Stick strictly to 1.1 - 1.15 equivalents. Add NBS slowly to keep the radical concentration steady (steady-state approximation).
References
-
Wohl-Ziegler Bromination Mechanism
-
Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
-
-
Synthesis of 5,7-Diene Steroids
- Confalone, P. N., Kulesza, J. M., & Uskoković, M. R. (1981). A stereospecific synthesis of 1alpha,25-dihydroxycholecalciferol. The Journal of Organic Chemistry, 46(5), 1030–1032.
-
UV Characterization of Steroidal Dienes
- Holick, M. F., et al. (1980). Photometabolism of 7-dehydrocholesterol to previtamin D3 in skin. Science, 210(4466), 203-205.
-
Industrial Optimization (DBH Reagent)
- Pearlman, B. A. (2009). Process for the synthesis of 7-dehydrocholesterol. U.S. Patent No. 7,622,578. (Describes the use of DBH and improved solvents).
Sources
Photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one via UV irradiation
Application Note & Protocol
Topic: Photochemical Conversion of 3-Hydroxypregna-5,7-dien-20-one via UV Irradiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of novel secosteroids, particularly vitamin D analogs, is a focal point in medicinal chemistry due to their significant biological activities, including potential anti-cancer properties.[1][2] This document provides a comprehensive guide to the photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one, a 7-dehydrocholesterol (7-DHC) analog, into its vitamin D-like, lumisterol-like, and tachysterol-like counterparts using ultraviolet (UV) irradiation. We delve into the underlying photochemical principles, offer a detailed, field-proven experimental protocol, and provide guidelines for the analysis and characterization of the resulting photoproducts. This application note is designed to equip researchers with the necessary knowledge to successfully perform and optimize this synthesis, paving the way for further investigation into the therapeutic potential of these novel compounds.
Scientific Foundation: The Photochemistry of 5,7-Dienes
The photochemical transformation of 3-Hydroxypregna-5,7-dien-20-one is rooted in the well-established photobiology of vitamin D synthesis.[3][4] The core of this process is the conjugated 5,7-diene system within the B-ring of the steroid backbone, which acts as the chromophore.
Mechanism of Photoconversion: Upon absorption of ultraviolet B (UVB) radiation, typically in the 280-320 nm range, the 5,7-diene chromophore undergoes a conrotatory ring-opening reaction.[5][6] This pericyclic reaction cleaves the C9-C10 bond of the B-ring, resulting in the formation of a thermodynamically unstable intermediate, the previtamin D analog (pD).[4][5] This intermediate exists in equilibrium with the starting material and other photoisomers. Subsequently, this previtamin D analog undergoes a temperature-dependent intramolecular[2][7]-hydride shift to form the more stable vitamin D analog.[3]
However, the previtamin D intermediate can also absorb UVB photons, leading to reversible photoisomerizations that yield two key stereoisomers: a lumisterol-like product (pL) and a tachysterol-like product (pT).[5] Prolonged or high-dose irradiation can further lead to the formation of various oxidized derivatives and other byproducts.[1][8] The distribution and yield of these products are critically dependent on the irradiation dose, wavelength, temperature, and solvent.[1][9]
Caption: Photochemical pathway of 3-Hydroxypregna-5,7-dien-20-one.
Experimental Design: Rationale and Key Parameters
A successful photochemical synthesis requires careful control over several experimental variables. The choices made directly influence reaction efficiency, product selectivity, and reproducibility.
-
UV Radiation Source & Wavelength: The selection of the UV source is paramount. The 5,7-diene system in the starting material absorbs most effectively at wavelengths between 295 and 300 nm.[6][10] Therefore, a UVB lamp with a peak emission in this range is ideal. Using broad-spectrum lamps (e.g., medium-pressure mercury lamps) can lead to the formation of undesirable byproducts, as the photoproducts also absorb UV light and can be converted into other compounds.[10] The use of filters, such as Kodacel, can be employed to cut off harmful shorter wavelengths like UVC.[11]
-
Solvent Selection: The solvent must be transparent in the UVB range to ensure photons reach the reactant. HPLC-grade ethanol, methanol, and cyclohexane are common choices.[12][13] The solvent can also influence the conformational equilibrium of the previtamin D intermediate, thereby subtly affecting the product ratios. It is crucial to use deoxygenated solvents to minimize photo-oxidation.
-
Reactant Concentration: The initial concentration of 3-Hydroxypregna-5,7-dien-20-one should be optimized. High concentrations can lead to inner filter effects, where the solution closest to the lamp absorbs most of the light, reducing the reaction efficiency in the bulk solution. A typical starting concentration is in the range of 1-5 mg/mL.[9]
-
Temperature Control: While the initial ring-opening is a photochemical process, the subsequent conversion of the previtamin D analog to the final vitamin D analog is a thermal process.[3][14] Conducting the irradiation at a controlled, often slightly reduced, temperature (e.g., 10-20°C) can help manage the formation of photoisomers. A subsequent, separate heating step without UV light can then be used to drive the conversion to the desired vitamin D analog.[14][15]
-
Inert Atmosphere: To prevent the formation of oxidized byproducts, which can complicate purification and reduce yields, the reaction should be conducted under an inert atmosphere.[2][12] This is achieved by purging the solvent and the reaction vessel headspace with nitrogen or argon before and during irradiation.
Detailed Application Protocol
This protocol outlines the photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one, followed by analytical monitoring.
Materials & Equipment
| Category | Item | Specifications |
| Chemicals | 3-Hydroxypregna-5,7-dien-20-one | >98% purity |
| Ethanol (or Methanol) | HPLC Grade, Anhydrous | |
| Nitrogen or Argon Gas | High Purity (≥99.99%) | |
| HPLC Mobile Phase Solvents | HPLC Grade (e.g., Acetonitrile, Water) | |
| Equipment | Photochemical Reactor | Quartz immersion well, gas inlet/outlet |
| UVB Lamp | Medium-pressure mercury lamp or LED array (peak ~295 nm)[10] | |
| Cooling System | Circulating water bath or cryostat | |
| Magnetic Stirrer | With stir bar | |
| HPLC System | With Diode Array (DAD) or UV Detector[7][16] | |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[17] | |
| Standard Glassware | Volumetric flasks, pipettes, vials | |
| Safety | UV-blocking Safety Glasses | Required at all times |
| Face Shield | Recommended | |
| Lab Coat & Gloves | Nitrile or other appropriate material | |
| Fume Hood | For solvent handling and reaction setup |
Experimental Workflow
Caption: Step-by-step experimental workflow for photoconversion.
Step-by-Step Procedure
-
Solution Preparation: Accurately weigh 10 mg of 3-Hydroxypregna-5,7-dien-20-one and dissolve it in 10 mL of anhydrous ethanol in a volumetric flask to create a 1.0 mg/mL solution.
-
Reactor Setup: Assemble the photochemical reactor inside a fume hood. Place the quartz immersion well into the reaction vessel. Connect the cooling system to the lamp jacket and set the circulating bath to 15°C.
-
Deoxygenation: Transfer the reactant solution to the reactor. Insert a gas dispersion tube and gently bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Initiation of Irradiation: Turn on the magnetic stirrer to ensure the solution is homogenous. Turn on the UVB lamp. Shield the apparatus with UV-blocking material or operate within a designated photochemical cabinet.
-
Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Dilute it appropriately with the mobile phase and analyze immediately by HPLC to track the consumption of starting material and the formation of products.
-
Reaction Termination: Once HPLC analysis shows that the concentration of the starting material has reached a desired level (e.g., <10% remaining), turn off the UV lamp.
-
Thermal Isomerization (Optional): To maximize the yield of the vitamin D analog, the solution can be transferred to a round-bottom flask and gently heated (e.g., 60-70°C) for 1-2 hours while protected from light.[14]
-
Final Analysis & Storage: Analyze the final product mixture using HPLC. For long-term storage, transfer the solution to an amber vial and store it at -20°C or lower to prevent degradation.
Analysis and Product Characterization
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction and quantifying the products due to its precision and sensitivity.[7][16]
HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | Provides excellent separation for steroids.[17] |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water | A common starting point; may require optimization. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 265 nm | This wavelength is characteristic of the triene system of the photoproducts.[17] |
| Injection Volume | 20 µL | Standard volume. |
| Column Temp. | 25°C | For reproducible retention times. |
Expected Elution Order: On a standard C18 column, the expected elution order is generally the vitamin D analog, followed by the lumisterol analog, the starting material (5,7-diene), and finally the tachysterol analog. However, this must be confirmed with standards or further spectroscopic analysis.
Spectroscopic Confirmation
For unambiguous identification, the main products should be isolated (e.g., via preparative HPLC) and characterized using:
-
UV-Vis Spectroscopy: The vitamin D and tachysterol analogs will show a characteristic absorbance maximum (~265 nm) and minimum (~228 nm), while the lumisterol and starting material will have a different profile characteristic of the 5,7-diene system.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the products, which should be identical to the starting material as the reaction is an isomerization.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information to distinguish between the different isomers.[1][2]
Safety Precautions
Handling photochemical reactions requires strict adherence to safety protocols.
-
UV Radiation: UVB radiation is a known carcinogen and can cause severe burns to the skin and eyes (photokeratitis). NEVER look directly at an unshielded UV lamp. Ensure the reactor is fully shielded with UV-blocking materials (e.g., acrylic or specialized glass) or housed in a certified photochemical cabinet.[18][19] Wear UV-blocking safety glasses and a face shield.
-
Chemical Hazards: Handle all organic solvents in a well-ventilated fume hood.[20][21] Consult the Safety Data Sheets (SDS) for all chemicals before use. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[22]
-
Electrical Safety: Ensure all electrical equipment is properly grounded and kept away from potential splashes of flammable solvents. Use ground fault circuit interrupters (GFCIs) for outlets near wet areas.[18]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[21][22] In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19]
References
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NJ Labs. (2024). Why HPLC Reigns Supreme for Vitamin D3 Analysis. Available at: [Link]
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Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319–329. Available at: [Link]
-
Zmijewski, M. A., et al. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. Steroids, 76(1-2), 193–203. Available at: [Link]
-
Bikle, D. D. (2021). Vitamin D: Production, Metabolism, and Mechanism of Action. In Endotext. MDText.com, Inc. Available at: [Link]
-
Dr. Oracle. (2025). What is the Vitamin D (Vit D) synthesis pathway?. Available at: [Link]
-
Dhar, P., & Mohanty, A. (2020). Influence of Serum Vitamin D on Age‐Related Physiological Changes: A Cross‐Sectional Study in Middle‐Aged Adults. Journal of the American Geriatrics Society. Figure available at: [Link]
-
Zmijewski, M. A., et al. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 7-Dehydrocholesterol. Available at: [Link]
-
Khan, M. A. (2014). Clinical Analysis of Vitamin D and Metabolites. Journal of Baqai Medical University. Available at: [Link]
-
Al-Dhubiab, B. E. (2022). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 27(19), 6549. Available at: [Link]
-
Atanasov, V., et al. (2015). HPLC method for measuring the circulating levels of 25-hydroxy vitamin D: Validation and comparison with ID LC/MS/MS and immunoassay. OAText. Available at: [Link]
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Princeton University Environmental Health & Safety. (n.d.). Photography. Available at: [Link]
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University of North Texas Health Science Center. (2017). Art Safety - Photography Chemical Hazards. Available at: [Link]
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EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry' | Mind Map. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column. Available at: [Link]
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Florida Atlantic University Environmental Health & Safety. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. Available at: [Link]
-
State University of New York at Oswego. (n.d.). Photography — Health and Safety Guidelines. Available at: [Link]
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Zmijewski, M. A., et al. (2009). Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3β,17α,20-triol and their bioactivity in melanoma cells. Steroids, 74(2), 228–238. Available at: [Link]
- Google Patents. (n.d.). EP3906247A1 - Synthesis of cholesterol and vitamin d3 from phytosterols.
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ResearchGate. (n.d.). (A) 7-Dehydrocholesterol isomerism to vitamin D3 via a two-step.... Available at: [Link]
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Slominski, A. T., et al. (2018). Ultraviolet radiation regulates cortisol activity in a waveband dependent manner in human skin ex-vivo. Scientific Reports, 8(1), 6653. Available at: [Link]
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Simonetti, G., et al. (2024). From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices. Food Chemistry, 437, 137837. Available at: [Link]
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Nunez Selles, A. J., et al. (2009). A new look into the reaction between ergosterol and singlet oxygen in vitro. Photochemical & Photobiological Sciences, 8(10), 1395–1402. Available at: [Link]
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Zmijewski, M. A., et al. (2009). Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3beta, 17alpha, 20-triol and their bioactivity in melanoma cells. PubMed. Available at: [Link]
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Taylor & Francis Online. (n.d.). 7-dehydrocholesterol – Knowledge and References. Available at: [Link]
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ResearchGate. (n.d.). A new look into the reaction between ergosterol and singlet oxygen in vitro. Available at: [Link]
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Barrett, A. G. M., et al. (1975). Photofragmentation reactions of ergosterol. Journal of the Chemical Society, Chemical Communications, (3), 102–103. Available at: [Link]
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van Wijk, A., & Reerink, E. H. (1933). The vitamin-D problem: The photochemical reactions of ergosterol. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 141(844), 289–308. Available at: [Link]
- Sharpe, L. H. (1957). Photochemical Mechanism of Ergosterol Irradiation: Studies of Wavelength and Solvent Effects on Vitamin D2 Synthesis. Michigan State University.
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Smedt, Q. D., et al. (2021). On the Stability of Steroids upon Gamma and E-Beam Irradiation and the Protective Effect of Inert Conditions. Pharmaceutics, 13(6), 896. Available at: [Link]
- Google Patents. (n.d.). US20170204056A1 - Process for producing 7-dehydrocholesterol and vitamin d3.
-
Orlova, T., et al. (2013). Increase in serum 25-hydroxyvitamin-D3 in humans after sunbed exposures compared to previtamin D3 synthesis in vitro. Journal of Photochemistry and Photobiology B: Biology, 122, 32–36. Available at: [Link]
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Fitzner, M., et al. (2024). Vitamin D3 formation in vitro, a model for in vivo plant studies. Journal of Photochemistry and Photobiology, 24, 100253. Available at: [Link]
-
Seckmeyer, G., et al. (2012). A computational model for previtamin D3 production in skin. Photochemical & Photobiological Sciences, 11(2), 263–271. Available at: [Link]
- Google Patents. (n.d.). CN101668739A - Photochemical process for the preparation of a previtamin d.
-
Chodounská, H., & Kasal, A. (2000). Allopregnanolone Derivatives: Synthesis of 3α-Hydroxy-7a-homo-5α-pregnan-20-one. Collection of Czechoslovak Chemical Communications, 65(7), 1145–1156. Available at: [Link]
- Google Patents. (n.d.). US8362286B2 - Method for making 3α-hydroxy, 3β- substituted-5α-pregnan-20-ones.
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- 1. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. CN101668739A - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
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Application Note: Solvent Selection & Recrystallization Protocol for 3-Hydroxypregna-5,7-dien-20-one
This Application Note is structured as a high-level technical guide for researchers and process chemists dealing with the purification of 3
Part 1: Executive Summary & Core Directive
The purification of 3-Hydroxypregna-5,7-dien-20-one presents a unique challenge compared to standard steroidal intermediates.[1] The presence of the conjugated 5,7-diene system (Ring B) renders the molecule highly susceptible to:
-
Photo-isomerization: Exposure to UV light (290-320 nm) triggers electrocyclic ring-opening to form pre-vitamin D analogs.[1]
-
Oxidation: The diene system reacts readily with singlet oxygen to form endoperoxides.
-
Isomerization: Acidic conditions or excessive heat can shift the double bonds to the thermodynamically stable
position.
Core Directive: Successful recrystallization is not merely about solvent choice; it is about process control . You must integrate an inert atmosphere, light exclusion, and precise thermal gradients into the workflow. This guide prioritizes Methanol (MeOH) and Acetone/Hexane systems, validated by their ability to separate the target diene from its saturated precursor (
Part 2: Solvent Selection Strategy
The solubility profile of 3-hydroxy steroids is dominated by the polar C3-hydroxyl group and the lipophilic steroid backbone.[1] The 5,7-diene system adds slight polarizability compared to the mono-ene.[1]
Solvent Screening Matrix
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Comments |
| Methanol (MeOH) | Primary | High | Low | Excellent | Recommended. Best balance of yield and purity.[1] effectively removes non-polar sterol impurities. |
| Ethanol (EtOH) | Alternative | Very High | Moderate | Good | Good for larger scales, but yield can be lower due to higher cold solubility. |
| Acetone / Hexane | Binary | High | Adjustable | Very Good | Use if the crude contains significant non-polar contaminants (oils/tars). Dissolve in Acetone, precipitate with Hexane. |
| Ethyl Acetate | Scavenger | High | High | Poor | Too strong. Product often stays in solution or oils out. Use only for extraction, not crystallization. |
| Benzene/Ether | Legacy | High | Low | Excellent | Avoid. Historically used but obsolete due to toxicity (Benzene is Class 1 solvent). |
The "Senior Scientist" Rationale
-
Why Methanol? Steroidal alcohols often form stable crystal lattices in lower alcohols. Methanol has a steep solubility curve for 7-DHP; it dissolves readily at 60°C but crashes out efficiently at -20°C. Furthermore, oxidative impurities (more polar) tend to stay in the mother liquor.[1]
-
The "Oiling Out" Risk: If the crude material is <85% pure, direct recrystallization from alcohol often leads to "oiling out" (liquid-liquid phase separation). In these cases, a preliminary Silica Gel filtration or the Acetone/Hexane method is required to upgrade the purity before the final Methanol polish.
Part 3: Detailed Experimental Protocol
Safety: All steps must be performed in a fume hood. Use amber glassware or wrap flasks in aluminum foil.
Pre-requisites
-
Inert Gas: Argon or Nitrogen line.
-
Solvent Prep: Sparge Methanol with inert gas for 15 minutes prior to use to remove dissolved oxygen.
-
Equipment: Amber round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure (Methanol System)
-
Dissolution:
-
Place the crude 3-Hydroxypregna-5,7-dien-20-one (e.g., 5.0 g) into a 100 mL amber flask.
-
Add degassed Methanol (approx. 10-15 mL per gram of solid).[1]
-
Heat the mixture to reflux (approx. 65°C) under a nitrogen blanket.
-
Critical Check: If solids remain after 15 mins, add MeOH in 2 mL increments. If the solution is dark/cloudy due to inorganic salts, perform a hot filtration through a pre-warmed Celite pad.
-
-
Controlled Cooling (Nucleation):
-
Remove the heat source. Allow the flask to cool slowly to room temperature (20-25°C) on a cork ring. Do not place directly on a cold benchtop (shock cooling causes amorphous precipitation).
-
Seeding: If crystals do not appear by 40°C, add a seed crystal of pure 7-DHP. If no seed is available, scratch the inner glass wall with a glass rod.
-
-
Deep Cooling (Yield Maximization):
-
Once the solution reaches room temperature and crystallization has begun, place the flask in a -20°C freezer for 4–12 hours.
-
Note: The 5,7-diene is more stable at low temperatures.
-
-
Isolation:
-
Filter the cold slurry rapidly using a Buchner funnel.
-
Wash: Rinse the filter cake with a small volume (2 x 5 mL) of cold (-20°C) Methanol .
-
Caution: Do not pull air through the cake for extended periods to avoid oxidation.
-
-
Drying:
-
Transfer the wet cake to a vacuum oven.
-
Dry at 35-40°C under full vacuum (-30 inHg) for 6-8 hours.
-
Storage: Store the final product under Argon at -20°C, protected from light.
-
Analytical Validation
-
Melting Point: Target range 232–234°C (decomp) . A lower MP indicates solvent occlusion or
impurity. -
UV-Vis: The 5,7-diene chromophore has a characteristic UV absorption triplet between 270–295 nm (typically
~282 nm, ~11,000). Loss of this signal indicates oxidation.
Part 4: Visualization & Logic
Process Workflow Diagram
Caption: Optimized workflow for the purification of 7-DHP, emphasizing thermal control and inert atmosphere.
Solvent Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude material quality.
Part 5: References
-
Santa Cruz Biotechnology. (3$\beta
\beta \alpha$)-3-Hydroxy-pregna-5,7-dien-20-one Product Data Sheet. Retrieved from -
ChemicalBook. 3-hydroxy-5,7-pregnadien-20-one Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). Efficient preparation of steroidal 5,7-dienes of high purity. PubMed. Retrieved from
-
University of Rochester. Solvents for Recrystallization: General Guidelines. Retrieved from
-
Cheméo. Chemical Properties of 3Beta-hydroxypregn-5-en-20-one (Precursor Data). Retrieved from
Sources
Synthesis of Pregnacalciferol: A Detailed Application Note for Researchers
Introduction: Unlocking the Potential of Novel Vitamin D Analogs
Pregnacalciferol, a secosteroid derived from the photochemical transformation of 3-Hydroxypregna-5,7-dien-20-one, represents a class of vitamin D analogs with significant therapeutic potential. Unlike the classical vitamin D3 (cholecalciferol), which primarily regulates calcium homeostasis, pregnacalciferol and its derivatives have shown promising anti-melanoma and anti-proliferative activities.[1] This unique biological profile has spurred interest within the drug development community to explore its utility in oncology and other therapeutic areas.
This application note provides a comprehensive, in-depth guide for the chemical synthesis, purification, and characterization of pregnacalciferol from its precursor, 3-Hydroxypregna-5,7-dien-20-one. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices. Our aim is to empower scientific teams to reliably produce and characterize this important molecule for further investigation.
Synthetic Strategy: A Two-Part Approach
The synthesis of pregnacalciferol is a two-stage process. The first part involves the synthesis of the crucial precursor, 3-Hydroxypregna-5,7-dien-20-one, from the readily available starting material, pregnenolone. The second part is the photochemical conversion of this precursor to pregnacalciferol and its isomers, followed by purification.
Caption: Overall synthetic workflow from pregnenolone to pregnacalciferol.
Part 1: Synthesis of 3-Hydroxypregna-5,7-dien-20-one
The introduction of the C7-C8 double bond to create the 5,7-diene system in the B-ring of the steroid is the key transformation in this part of the synthesis. This is typically achieved through a two-step sequence involving allylic bromination followed by dehydrobromination.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pregnenolone | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | Alfa Aesar |
| Carbon Tetrachloride (CCl4) | Anhydrous | Fisher Scientific |
| s-Collidine | 99% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore |
Protocol 1: Synthesis of 3-Hydroxypregna-5,7-dien-20-one
Step 1: Allylic Bromination of Pregnenolone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pregnenolone (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.
Step 2: Dehydrobromination
-
Dissolve the crude bromo-intermediate from the previous step in s-collidine.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the ethereal solution successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure 3-Hydroxypregna-5,7-dien-20-one.
Part 2: Photochemical Synthesis of Pregnacalciferol
The core of this synthesis lies in the photochemical conversion of the 5,7-diene system of 3-Hydroxypregna-5,7-dien-20-one into the seco-steroid structure of pregnacalciferol. This reaction is induced by UVB irradiation, which leads to the opening of the B-ring.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 3-Hydroxypregna-5,7-dien-20-one | As synthesized in Part 1 |
| Ethanol | 200 proof, anhydrous |
| UVB Lamp | 290-320 nm, with a calibrated power output |
| Quartz reaction vessel | Transparent to UVB light |
| Reversed-Phase HPLC system | With a C18 column |
| Acetonitrile | HPLC Grade |
| Water | HPLC Grade |
Protocol 2: Photochemical Conversion and Purification
Sources
Troubleshooting & Optimization
Troubleshooting thermal instability of 3-Hydroxypregna-5,7-dien-20-one
Welcome to the technical support center for 3-Hydroxypregna-5,7-dien-20-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this molecule. As a steroid with a conjugated 5,7-diene system, it possesses unique reactivity that demands careful handling to ensure experimental integrity and reproducibility. This document provides in-depth, cause-and-effect explanations for common issues and offers field-proven protocols to mitigate them.
Frequently Asked Questions (FAQs) on Core Stability
Q1: What is the primary cause of the thermal instability of 3-Hydroxypregna-5,7-dien-20-one?
A1: The principal cause of instability is the conjugated 5,7-diene system within the steroid's B-ring. While conjugation generally imparts some electronic stability compared to isolated double bonds, this specific motif is highly susceptible to two main degradation pathways when subjected to thermal stress:
-
Oxidation: The electron-rich double bonds are prime targets for oxidation, especially in the presence of atmospheric oxygen. Heat acts as a catalyst, accelerating the formation of various oxidized derivatives, often referred to as oxysterols in similar molecules like cholesterol.[1][2] This process can lead to a complex mixture of byproducts, including epoxides, ketones, and hydroxylated species, fundamentally altering the molecule's structure and biological activity.
-
Isomerization and Rearrangement: The energy input from heat can induce rearrangements of the double bond system. While the most well-known rearrangement is photochemically driven (see Q2), thermal energy can also contribute to the formation of isomers, leading to a loss of the parent compound.
Q2: My experiment is conducted under minimal heat, but I still see degradation. What other factors are at play?
A2: Beyond heat, the 5,7-diene structure is exceptionally sensitive to light, particularly UV radiation.[3][4] This is a well-documented phenomenon in analogous provitamin D compounds.[5][6][7] Exposure to ambient laboratory light or specific wavelengths (e.g., from a UV detector) can trigger a photochemical ring-opening reaction or isomerization to form byproducts like lumisterol and tachysterol analogs.[8][9] Therefore, light exposure, even in the absence of significant heat, is a critical factor that must be rigorously controlled.
Q3: How does the choice of solvent and pH affect the stability of the compound?
A3: Solvent and pH create the microenvironment for the molecule and can dramatically influence its degradation rate.
-
Solvents: Protic solvents can potentially participate in degradation reactions. It is crucial to use high-purity, degassed solvents. Some non-polar solvents may offer better stability, but solubility requirements often dictate the choice.
-
pH: The stability of many pharmaceuticals is pH-dependent.[10] For 3-Hydroxypregna-5,7-dien-20-one, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other rearrangements. Generally, a pH range of 4-8 is considered safer for many drug substances.[10] Oxidative degradation rates can also be pH-dependent; for some systems, oxidation is more rapid at a neutral or slightly alkaline pH.[11] It is imperative to buffer your experimental system and evaluate stability within that specific pH range.
Troubleshooting Specific Experimental Scenarios
Q4: I'm analyzing my sample by HPLC and see multiple new peaks that weren't there initially. What's happening?
A4: The appearance of multiple, unexpected peaks on your chromatogram is a classic sign of degradation. The identity of these peaks depends on the primary stressor:
-
If you heated your sample: The new peaks are likely various oxidation products.[8] These can include a range of compounds with different polarities, causing them to elute at different retention times.
-
If your sample was exposed to light: You are likely observing photochemical isomers such as lumisterol-like and tachysterol-like compounds.[6][9]
-
If both occurred: You will see a complex mixture of both oxidized and isomerized byproducts.
To diagnose the issue, run a forced degradation study (see Protocol section) where you intentionally expose the compound to heat, light, acid, base, and oxidative conditions to see which condition reproduces the unknown peaks.
Logical Workflow for Troubleshooting Degradation
The following diagram outlines a systematic approach to identifying and resolving stability issues encountered during experimentation.
Caption: Troubleshooting workflow for compound instability.
Q5: My sample's biological activity is decreasing upon storage in solution. How can I prevent this?
A5: This is a direct consequence of the parent compound degrading into inactive or less active byproducts. To maintain potency, you must address the root causes of instability in your storage conditions.
-
Incorporate an Antioxidant: For solutions, the addition of a small amount of an antioxidant can be highly effective at preventing oxidative degradation.[1][2] Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are common choices.[12][13] Always run a control to ensure the antioxidant itself does not interfere with your assay.
-
Use an Inert Atmosphere: Before sealing your sample vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[14]
-
Optimize Storage Temperature: Store solutions frozen at -20°C or -80°C for long-term storage.[15] For short-term use, keep them refrigerated. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photochemical degradation.[3]
Best Practices for Handling and Storage
To proactively prevent degradation, adhere to the following guidelines from the moment you receive the compound.
| Parameter | Recommended Best Practice | Rationale |
| Solid Compound Storage | Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). | Minimizes thermal energy and prevents slow oxidation over time.[16] |
| Weighing & Handling | Perform in a controlled environment with minimal light exposure. Do not leave the solid on a balance or benchtop for extended periods. | Prevents initiation of photochemical degradation.[3] |
| Solution Preparation | Use high-purity, degassed solvents. Consider adding an antioxidant like BHT (e.g., 0.01%) to stock solutions. | Removes dissolved oxygen, a key reactant in oxidative degradation. Antioxidants provide chemical protection.[1][2] |
| Solution Storage | Store in amber glass vials with PTFE-lined caps. Purge headspace with inert gas before sealing. Store at -20°C or below. | Protects from light and oxygen ingress, while low temperatures slow reaction kinetics.[3][15] |
| Experimental Conditions | If heating is necessary, conduct the reaction under an inert atmosphere. Use the lowest effective temperature for the shortest possible time. | Minimizes the primary drivers of thermal and oxidative degradation.[13][17] |
Primary Degradation Pathways
The diagram below illustrates the main routes by which 3-Hydroxypregna-5,7-dien-20-one can degrade under common laboratory stressors.
Caption: Key degradation pathways for the parent compound.
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method capable of separating 3-Hydroxypregna-5,7-dien-20-one from its potential degradation products. Such a method is essential for accurately quantifying the compound and monitoring its stability.[18][19]
Objective: To resolve the parent peak from byproducts generated under forced degradation conditions.
1. Materials and Equipment:
-
3-Hydroxypregna-5,7-dien-20-one standard
-
HPLC system with UV or PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (for mobile phase modification)
-
Reagents for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for maxima (approx. 280 nm due to the conjugated diene), monitor at the peak maximum.
-
Injection Volume: 10 µL
3. Forced Degradation Study:
-
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 1-2 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4-8 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.
-
Neutralize the acidic and basic samples before injection.
4. Method Optimization and Validation:
-
Inject the untreated standard and each of the stressed samples.
-
Analyze the chromatograms. The goal is to achieve baseline separation between the parent peak and all major degradation peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), or pH to improve resolution if necessary.
-
The method is considered "stability-indicating" when all degradation product peaks are successfully resolved from the parent peak and from each other.[20]
References
-
AIP Publishing. (2021, March 4). Ultrafast excited state dynamics of provitamin D3 and analogs in solution and in lipid bilayers. Retrieved from [Link]
-
Valenzuela, A., & Nieto, S. (2003). Cholesterol oxidation: health hazard and the role of antioxidants in prevention. PubMed. Retrieved from [Link]
-
Farnandez, M. (2024). The Protective Role of Antioxidants in Cholesterol Management. European Journal of Medical and Health Sciences. Retrieved from [Link]
-
Valenzuela, A., & Nieto, S. (2003). Cholesterol oxidation: Health hazard and the role of antioxidants in prevention. ResearchGate. Retrieved from [Link]
-
Maskan, M., & Bagci, H. (2003). Effect of pH (3.0, 5.5, 7.0) on the production of conjugated diene.... ResearchGate. Retrieved from [Link]
-
Lietard, J., et al. (2023). Photoprotective Steering of Previtamin D3 Photochemistry by Phenylalanine in Solution. MDPI. Retrieved from [Link]
-
Zmijewski, M. A., et al. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. PubMed. Retrieved from [Link]
-
Lietard, J., et al. (2023). Photoprotective Steering of Previtamin D3 Photochemistry by Phenylalanine in Solution. ResearchGate. Retrieved from [Link]
-
Lin, J., et al. (2012). Oxidation of Cholesterol and β-Sitosterol and Prevention by Natural Antioxidants. ResearchGate. Retrieved from [Link]
-
Slominski, A. T., et al. (2015). Novel vitamin D photoproducts and their precursors in the skin. PMC. Retrieved from [Link]
-
D'Autréaux, S., et al. (2021). Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Stability of Conjugated Dienes Explained. Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Reed, C. D. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Retrieved from [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Drug Stability. Retrieved from [Link]
-
Chemistry Steps. (2021). Conjugated, Cumulated, and Isolated Dienes. Retrieved from [Link]
-
IJSDR. (n.d.). DRUG STABILITY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Retrieved from [Link]
-
Gmaj, J., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Retrieved from [Link]
-
Az-Zahra, F., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
-
Patel, J. S., et al. (2021). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
Sources
- 1. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Photoprotective Steering of Previtamin D3 Photochemistry by Phenylalanine in Solution | MDPI [mdpi.com]
- 7. Novel vitamin D photoproducts and their precursors in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. ejmoams.com [ejmoams.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. caymanchem.com [caymanchem.com]
- 16. echemi.com [echemi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
7-Dehydropregnenolone (7-DHP) Purification & Stability Command Center
Current Status: Operational Role: Senior Application Scientist Subject: Remediation of Brominated By-Products in 7-DHP Synthesis[1]
Executive Summary: The "Sticky" Bromine Problem
In the synthesis of 7-dehydropregnenolone (usually via the Wohl-Ziegler bromination of pregnenolone acetate), bromine is not just a reagent; it is a heavy, lipophilic contaminant that drastically alters the stability of your final diene.[1]
The core challenge is that brominated intermediates (7-bromo) and by-products (6-bromo) are structurally similar to the product but chemically distinct in their instability.[1] They do not just "sit" in the sample; they release HBr over time, catalyzing the decomposition of your 7-DHP into dark, polymeric "tars."[1]
This guide treats your sample not as a static mixture, but as a reactive system that requires immediate stabilization and specific remediation.
Diagnostic Triage: What is contaminating your sample?
Before attempting removal, you must identify the specific brominated species.[1]
Q: My Mass Spec shows a "Twin Peak" effect. Is my product pure?
A: No. If you see an M+2 peak that is roughly equal in intensity to the M+ peak, you have significant bromination.[1]
-
Reasoning: Bromine exists as isotopes
and in a nearly 1:1 ratio.[1] -
Action: If M+ is 394 (7-bromo-pregnenolone) instead of 314 (7-DHP), your dehydrobromination step failed. Go to Protocol A.
Q: My NMR shows a messy multiplet around 4.0–4.8 ppm.
A: This indicates the presence of the 7-bromo or 6-bromo methine protons.[1]
-
7-DHP (Pure): Distinct vinylic protons at C6 and C7 (approx 5.5–5.8 ppm).[1]
-
7-Bromo Impurity: A distinct doublet or multiplet around 4.6 ppm (C7-H).[1]
-
6-Bromo Impurity: Often shifted slightly upfield; indicates isomerization.[1]
-
Action: If 7-bromo is present, you can convert it to product.[1][2] If 6-bromo is present, you must chemically excise it.[1] Go to Protocol B.
Q: The sample is turning green/black on the bench.
A: This is "Autocatalytic Acid Decomposition."
-
Mechanism: Trace brominated impurities are eliminating HBr. The acid protonates the 5,7-diene system, leading to polymerization.
-
Immediate Action: Quench with 1% Triethylamine (TEA) in solvent immediately to neutralize acid.[1]
Visualizing the Impurity Landscape
The following diagram maps the formation of these impurities during the Wohl-Ziegler reaction and the logic for their removal.
Figure 1: Reaction pathways showing the origin of 6-bromo and 7-bromo impurities and their respective remediation loops.[1]
Remediation Protocols
Protocol A: "Forced Dehydrobromination" (Salvaging the 7-Bromo)
Use when: NMR/MS confirms the presence of 7-bromo-pregnenolone (incomplete reaction).[1] Do not discard; convert it.
Reagents:
Workflow:
-
Dissolution: Dissolve the crude mixture in Xylene (10 mL per gram).
-
Base Addition: Add 1.5 equivalents of s-Collidine.
-
Reflux: Heat to reflux (approx. 140°C) for 20–30 minutes. Note: Do not overheat; 5,7-dienes are thermally unstable.
-
Monitor: Check TLC for the disappearance of the less polar bromo-intermediate.
-
Workup: Cool rapidly. Wash with dilute HCl (to remove collidine), then NaHCO3, then Brine.[1]
-
Result: The "impurity" is converted into the target 7-DHP.
Protocol B: "Reductive Debromination" (The Zinc Wash)
Use when: You have 6-bromo impurities or stubborn poly-brominated species that cannot be converted to product.[1] This method chemically "scrubs" bromine, reverting the by-products to Pregnenolone (which is easily separated by crystallization) or non-polar species.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve crude 7-DHP in Ether or EtOAc.
-
Activation: Add 2–3 equivalents of Zinc dust.
-
Acid Addition: Add Glacial AcOH dropwise (approx 10% v/v of solvent).[1] Stir vigorously at Room Temperature for 15 minutes.
-
Filtration: Filter off excess Zinc immediately.[1]
-
Neutralization: Wash the organic layer with cold 5% NaOH until the aqueous phase is basic (removes AcOH).[1]
-
Result: Brominated species are converted back to Pregnenolone or saturated analogs.[1] The 7-DHP diene usually remains intact (though prolonged exposure can reduce the diene, so keep it brief).[1]
Purification & Polishing (Physical Separation)[1]
Once the active bromine is chemically neutralized, you must physically separate the mixture.[1]
Comparative Solvent Table for Recrystallization
Goal: Maximize 7-DHP recovery while rejecting Pregnenolone and gummy residues.
| Solvent System | Polarity | Pros | Cons | Best For |
| Acetone / Water (80:20) | High | Excellent rejection of non-polar tars.[1] | Can induce hydrolysis if not pH neutral.[1] | Final Polishing |
| Methanol (Hot) | High | Sharp crystals; good impurity rejection.[1] | Low solubility of 7-DHP; yield loss.[1] | High-purity requirements |
| Ethyl Acetate / Hexane | Medium | High recovery yield.[1] | Often carries over unreacted Pregnenolone.[1] | Bulk crude cleanup |
| Isopropyl Ether | Low | Very selective for dienes.[1] | Peroxide risk; slow crystallization.[1] | Removing 6-bromo isomers |
Chromatography Guide (The "Neutral" Rule)
Critical Warning: Do NOT use standard acidic Silica Gel for 7-DHP purification.[1]
-
The Issue: The 5,7-diene system is acid-sensitive. Acidic silica sites will cause isomerization to the 4,6-diene (stable but useless) or dehydration.[1]
-
The Fix:
Troubleshooting Logic Tree
Use this flow to make real-time decisions during your experiment.
Figure 2: Decision matrix for selecting the appropriate purification protocol based on impurity identification.
References & Authoritative Sources
-
Wohl-Ziegler Mechanism & Side Reactions:
-
Synthesis of 5,7-Dienes (Standard Protocols):
-
Impurity Isomerization & Removal:
-
Industrial Purification Methods (Patent Literature):
-
Zinc/Acetic Acid Debromination:
Sources
- 1. longdom.org [longdom.org]
- 2. EP0084199B1 - Method of preparing delta 5,7-steroids - Google Patents [patents.google.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stabilizing 7-Dehydrocholesterol (7-DHP) During Purification
Topic: Strategies to reduce isomerization during 7-DHP purification Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Dual Threat" of 7-DHP Instability
7-Dehydrocholesterol (7-DHP, Provitamin D3) represents a unique purification challenge due to its conjugated diene system (C5-C7). This structural feature makes it thermodynamically unstable and highly reactive to two primary forces:
-
Acid-Catalyzed Isomerization: The migration of the double bonds (often to the
or positions) triggered by proton donors. -
Photochemical/Thermal Degradation: The electrocyclic ring-opening to Previtamin D3 (UV) and subsequent thermal isomerization, or free-radical oxidation to oxysterols (e.g., 7-ketocholesterol).
This guide provides field-proven strategies to mitigate these risks, focusing on neutralizing chromatographic acidity and managing environmental energy inputs.
Module 1: Chromatography & Acid Control
Q: Why does my 7-DHP purity drop after running a standard silica gel column?
A: Standard silica gel (
-
Mechanism: The protons from silanol groups protonate the
-system of the 5,7-diene. This forms a transient carbocation, allowing the double bond to migrate to a more thermodynamically stable position (e.g., forming 8-dehydrocholesterol or "isopyro" byproducts). -
Solution: You must neutralize the stationary phase. Pre-treating silica with a base prevents this acid catalysis.[1]
Q: What is the specific protocol for neutralizing silica for 7-DHP? A: Use Triethylamine (TEA) modification.[1]
-
Slurry Method: Prepare the silica slurry using your starting eluent (e.g., Hexane/Ethyl Acetate) spiked with 1% v/v Triethylamine .
-
Column Packing: Pour the column and flush with at least 2 column volumes (CV) of this TEA-spiked solvent.
-
Equilibration: Flush with neutral solvent (no TEA) for 1 CV if TEA interferes with your detection, though keeping 0.1% TEA in the running eluent is recommended for maximum stability.
-
Alternative: Use Neutral Alumina (Grade III) instead of silica, though resolution may differ.
Q: Can I use Chloroform (
-
Better Choice: Dichloromethane (DCM) stabilized with amylene is safer, but strictly control temperature. For crystallization, use degassed Methanol or Ethanol .
Module 2: Environmental Control (Light & Heat)
Q: Is "low light" sufficient, or do I need specific wavelengths? A: "Low light" is often inadequate. 7-DHP has absorption maxima at 271, 282, and 293 nm .[2] Standard fluorescent lab lights emit UV radiation that overlaps with this absorption window.
-
Requirement: Use Amber Glassware for all steps. If handling open fractions, work under Yellow Light (wavelength >500 nm) or use UV-filtering window films.
-
The Risk: UV exposure triggers the electrocyclic ring opening of the B-ring to form Previtamin D3, which is reversible but complicates purity analysis.
Q: What is the safe temperature range for solvent removal? A: Never exceed 40°C . Thermal energy drives the hydride shifts required for isomerization and accelerates oxidation.
-
Rotary Evaporation: Set bath to 30–35°C and use high vacuum to lower boiling points.
-
Storage: Store purified solid at -80°C (preferred) or -20°C under Argon.
Module 3: Oxidative Stability
Q: I see a peak at RRT 1.05 that grows over time. What is it? A: This is likely 7-Ketocholesterol or a hydroperoxide intermediate. The conjugated diene is a magnet for free radicals. Oxygen attacks C-9 or C-14, leading to peroxidation.
-
Prevention:
-
BHT Additive: Add 0.01% Butylated Hydroxytoluene (BHT) to your elution solvents.
-
Inert Atmosphere: Perform all dry-downs and storage under Nitrogen or Argon gas.
-
Data Summary: Stability Factors
| Parameter | Risk Factor | Consequence | Mitigation Strategy |
| Stationary Phase | Acidic Silanols | Isomerization to 8-DHP | 1% TEA neutralization or Neutral Alumina |
| Solvent | Chloroform (HCl traces) | Acid-catalyzed rearrangement | Use DCM (Amylene) or MeOH ; Avoid |
| Light | UV (270-300 nm) | Photolysis to Previtamin D3 | Amber glass ; Yellow filters (>500 nm) |
| Atmosphere | Oxygen ( | Oxidation to 7-Ketocholesterol | Argon purge ; 0.01% BHT additive |
| Temperature | > 45°C | Thermal Isomerization | Keep baths < 35°C ; Store at -80°C |
Visualization: Degradation & Purification Logic
Figure 1: Degradation Pathways of 7-DHP
This diagram illustrates the competing degradation pathways (Acid vs. Light vs. Oxidation) that must be blocked.
Caption: 7-DHP is centrally vulnerable to UV (yellow path), Acid (red path), and Oxidation (red path).
Figure 2: Optimized Purification Workflow
A self-validating protocol designed to block the pathways identified above.
Caption: Step-by-step workflow emphasizing neutralization (TEA) and antioxidant protection (BHT).
Detailed Protocol: Neutralized Flash Chromatography
Objective: Purify 1.0 g of crude 7-DHP without inducing isomerization.
-
Materials Preparation:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA), Dichloromethane (DCM).
-
Additive: BHT (Butylated hydroxytoluene).
-
-
Column Packing (The "Neutral Slurry"):
-
Sample Loading:
-
Dissolve 1.0 g crude 7-DHP in minimal DCM (stabilized).
-
Critical: Do not use heat to aid dissolution. If sonication is needed, keep bath cool.
-
-
Elution:
-
Run the column using 90:10 Hex:EtOAc containing 0.1% TEA .
-
Note: The TEA concentration can be lowered to 0.1% for the run to prevent excessive amine in the product, as the column is already pre-equilibrated.
-
-
Workup:
-
Combine fractions in amber flasks.
-
Evaporate solvent at 30°C .
-
If TEA remains (smell), co-evaporate with small amounts of Ethanol.
-
References
-
Porter, N. A., et al. (2010). Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
Sources
Resolving peak overlapping in HPLC analysis of pregnadiene derivatives
Technical Support Center: HPLC Analysis of Pregnadiene Derivatives
A Guide to Resolving Peak Overlapping & Co-elution
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of pregnadiene derivatives. As a Senior Application Scientist, I understand that achieving baseline resolution for structurally similar compounds, such as steroid isomers and their related impurities, is a significant challenge. These molecules often share similar physicochemical properties, leading to frustrating peak overlapping and co-elution issues that can compromise data accuracy and method robustness.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to empower you, the researcher, to systematically diagnose and resolve these complex separation challenges. We will move from foundational checks to advanced optimization strategies, explaining the scientific principles behind each recommendation.
Level 1: Foundational Checks & System Verification
Before modifying your method, it's crucial to ensure your HPLC system and column are performing optimally. Problems here can often mimic more complex method-related issues.
Q1: My pregnadiene derivative peaks are broad and poorly resolved. What should I check first?
A1: The first step is always to verify your system's health and performance through a System Suitability Test (SST). This ensures that your instrument, not your method, isn't the root cause. A poorly performing system can cause peak broadening and tailing, which directly leads to a loss of resolution.
Troubleshooting Protocol: System & Column Health Verification
-
Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.
-
Ensure Proper Degassing: Air bubbles in the mobile phase can cause pump check valve malfunctions and create noise in the detector baseline. Ensure your solvent degasser is functioning correctly or perform offline degassing.
-
Assess Column Health:
-
Inject a well-characterized standard compound (ideally one not prone to secondary interactions) to measure the column's theoretical plates (N) and tailing factor (Tf).
-
A significant drop in plate count or a tailing factor >1.5 for a standard peak suggests column degradation or contamination.
-
If the column is fouled, attempt a regeneration procedure as recommended by the manufacturer. This typically involves flushing with a series of strong solvents.
-
-
Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion and fronting.[4]
Table 1: Typical System Suitability Parameters
| Parameter | Acceptance Criteria | Potential Cause if Failed |
| Tailing Factor (Tf) | 0.9 – 1.5 | Column contamination, secondary interactions, mismatched sample/mobile phase |
| Theoretical Plates (N) | > 5000 (typical for a 150 mm column) | Column aging, void, system extra-column volume |
| Retention Time (%RSD) | < 1.0% over multiple injections | Pump malfunction, leaks, inconsistent mobile phase, temperature fluctuation |
| Peak Area (%RSD) | < 2.0% over multiple injections | Injector issue, inconsistent sample preparation, leaks |
Level 2: Chromatographic Method Optimization
Once your system is confirmed to be in good working order, the next step is to adjust the chromatographic parameters that have the most significant impact on peak selectivity and resolution.
Q2: My system is fine, but two critical pregnadiene isomers are still co-eluting. How can I use the mobile phase to separate them?
A2: The mobile phase is the most powerful tool for manipulating selectivity (α), which is the ability of the chromatographic system to distinguish between two analytes.[5][6] For neutral compounds like many pregnadiene derivatives, altering the organic modifier is a primary strategy.
Understanding the Mechanism: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact with analytes and the stationary phase differently.
-
Acetonitrile is an aprotic solvent and primarily interacts through dipole-dipole interactions.
-
Methanol is a protic solvent and can act as both a hydrogen-bond donor and acceptor. This provides an additional mechanism for interaction, which can be highly effective in differentiating isomers with subtle differences in polarity or the presence of hydroxyl or keto groups.[7]
Protocol: Organic Modifier Scouting
-
Initial Run: If your current method uses ACN, prepare an identical mobile phase composition (e.g., 60:40 Organic:Water) but substitute ACN with MeOH.
-
Adjust for Elution Strength: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. You will likely need to increase the percentage of MeOH to achieve similar retention times. A general rule of thumb is that a 50:50 ACN:Water mobile phase has a similar elution strength to a 60:40 MeOH:Water mobile phase.
-
Analyze Selectivity: Compare the chromatograms. Look for changes in the elution order and the spacing between your critical pair. Even if baseline resolution is not achieved, any change in relative retention indicates that the selectivity has been altered, and further optimization of the MeOH concentration is warranted.
Table 2: Comparison of Acetonitrile vs. Methanol for Steroid Separation
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for Pregnadiene Derivatives |
| Elution Strength | Higher | Lower | Requires adjustment of %B when switching solvents. |
| Viscosity | Lower (leads to lower backpressure) | Higher | ACN allows for higher flow rates or use of smaller particles. |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for typical steroid detection wavelengths (>210 nm). |
| Selectivity | Dipole-dipole interactions | Hydrogen bonding, dipole-dipole | MeOH's hydrogen bonding capability can exploit small differences in functional groups (e.g., -OH, =O) common in pregnadiene derivatives, often leading to unique selectivity.[7] |
Q3: I've tried changing the isocratic mobile phase composition, but it's not enough. Should I use a gradient?
A3: Yes. If your sample contains compounds with a range of hydrophobicities (e.g., the parent drug and more polar metabolites or less polar impurities), an isocratic method may not be able to resolve all peaks within a reasonable time. Gradient elution is highly effective for such complex mixtures.[8][9] It involves changing the mobile phase composition during the run, typically by increasing the percentage of the strong organic solvent.
Benefits of Gradient Elution:
-
Improved Resolution: Early-eluting peaks are better retained and separated, while late-eluting peaks are eluted faster, resulting in sharper peaks and reduced run times.
-
Increased Peak Capacity: More peaks can be resolved within a single analysis.
-
Enhanced Sensitivity: Sharper peaks (less diffusion) lead to greater peak height and better signal-to-noise.
Protocol: Developing a Scouting Gradient
-
Define the Gradient Range: Start with a wide, linear gradient to survey the entire polarity range of your sample. A typical scouting gradient runs from 5% to 95% organic solvent over 20-30 minutes.[10]
-
Run the Scout: Inject your sample and identify the elution times of your first and last peaks of interest.
-
Optimize the Gradient:
-
Set the initial %B slightly lower than the composition required to elute the first peak.
-
Set the final %B slightly higher than the composition required to elute the last peak.
-
Calculate the new gradient slope to focus the separation power where your compounds elute, thereby improving the resolution between closely eluting peaks.
-
Caption: A workflow for systematic gradient method development.
Level 3: Advanced Separation Strategies
If mobile phase optimization is insufficient, more advanced strategies involving the stationary phase and temperature can provide the necessary changes in selectivity.
Q4: My gradient method is better, but two critical isomers are still not baseline resolved. What kind of column should I try next?
A4: When mobile phase adjustments fail, changing the stationary phase is the most effective way to alter selectivity.[5][6] Pregnadiene derivatives possess a rigid steroidal backbone and often contain aromatic rings or conjugated double bonds. Standard C18 columns separate primarily based on hydrophobicity, which may be too similar between isomers. Alternative chemistries can introduce different separation mechanisms.
Recommended Stationary Phases:
-
Phenyl-Hexyl: This phase provides π-π (pi-pi) interactions between the phenyl rings of the stationary phase and any aromatic or conjugated systems in your analytes. This is often highly effective for separating steroids with different degrees of unsaturation.[7][11]
-
Biphenyl: Similar to Phenyl-Hexyl, this phase offers strong π-π interactions and can provide unique selectivity for aromatic and moderately polar analytes, especially when using methanol in the mobile phase.[12]
-
Polar-Embedded Group (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This offers an alternative selectivity by providing hydrogen bonding capabilities and can be particularly useful for separating steroids with polar functional groups like hydroxyls.[11][13]
-
Graphitized Carbon: Carbon-based phases operate via an adsorption mechanism rather than partition, offering dramatically different selectivity compared to silica-based phases. They are particularly effective at separating geometric isomers.[1]
Caption: How alternative stationary phases offer multiple interaction mechanisms.
Q5: I have a limited selection of columns. Can temperature be used to improve the separation on my current C18 column?
A5: Absolutely. Temperature is a crucial but often underutilized parameter in HPLC method development.[14] Changing the column temperature can affect selectivity, sometimes dramatically.[15][16]
How Temperature Impacts Separation:
-
Reduces Viscosity: Higher temperatures decrease the viscosity of the mobile phase, leading to lower system backpressure and generally shorter retention times.[15][16]
-
Improves Mass Transfer: Increased temperature enhances the speed at which analytes move between the mobile and stationary phases, often resulting in sharper, more efficient peaks.[15]
-
Alters Selectivity (α): This is the most important effect for resolving isomers. The thermodynamics of how each isomer interacts with the stationary phase can be different. By changing the temperature, you can alter the equilibrium of these interactions, which may cause one peak to shift more than another, leading to improved resolution.[15][16] In some cases, especially for isomers, lower temperatures can enhance separation.[17]
Protocol: Temperature Optimization Study
-
Establish a Baseline: Run your current method at your standard temperature (e.g., 30 °C) and record the retention times and resolution of the critical pair.
-
Explore a Range: Perform injections at different temperatures, for example, 25 °C, 40 °C, and 50 °C. Ensure the column is allowed to fully equilibrate at each new temperature before injecting (at least 10-15 column volumes).
-
Analyze the Results:
-
Plot the retention time of each peak versus temperature.
-
Observe the resolution (Rs) at each temperature point.
-
Look for a "cross-over" point where the elution order of the peaks might even reverse. The optimal temperature is often found where the separation between the peaks is greatest.
-
-
Important Note: Always operate within the temperature limits specified by the column manufacturer to avoid damaging the stationary phase.
Consistent temperature control is vital for reproducibility. Fluctuations in ambient temperature can lead to shifts in retention time if a column thermostat is not used.[14]
References
- Filo, Influence of Temperature on RP HPLC Absorption Chromatography for Separation of Closely Related Isomers, (2025).
- Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns, ZirChrom (2025).
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations, LCGC North America (2020).
- Why Temperature Is Important in Liquid Chromatography, Ibis Scientific, LLC (2025).
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions, Cogent-HPLC (2025).
- How to Improve the Resolution Between Two Peaks in Liquid Chromatography, Hawach (2025).
- Navigating HPLC Method Development: Tips for Success, Pharma's Almanac (2024).
- Effect of Column Temperature on Retention of Dipeptide Isomers in Reversed-Phase High Performance Liquid Chromatography, Journal of Liquid Chromatography (1994).
- Efficient HPLC method development using structure-based database search, physico-chemical prediction and chromatographic simulation, Journal of Pharmaceutical and Biomedical Analysis (2015).
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review, Molecules (2022).
- Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns, LCGC North America (2025).
- How to Use Preparative HPLC - Part 3 About column temperature control in preparative, Shimadzu (n.d.).
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns, Agilent Technologies (2012).
- How Does Column Temperature Affect HPLC Resolution?, Chrom Tech, Inc. (2025).
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns, Agilent (n.d.).
- Improved HPLC Separation of Steroids Using a Polar End Capped LC Column, PerkinElmer (n.d.).
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection, Thermo Fisher Scientific (n.d.).
- Methods for Changing Peak Resolution in HPLC, Chrom Tech, Inc. (2025).
- Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide, Sigma-Aldrich (n.d.).
- Method development & optimization, Sigma-Aldrich (n.d.).
- Problem with peaks resolution in HPLC, ResearchGate (2022).
- HPLC Troubleshooting Mini Guide - Peak Issues, Phenomenex (2024).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations, LCMSMETHODS.com (2025).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pepolska.pl [pepolska.pl]
- 14. ibisscientific.com [ibisscientific.com]
- 15. Discuss how and why temperature kight or might not influence the RP HPLC .. [askfilo.com]
- 16. chromtech.com [chromtech.com]
- 17. glsciences.com [glsciences.com]
Validation & Comparative
1H-NMR spectral analysis of 3-Hydroxypregna-5,7-dien-20-one
1H-NMR Spectral Analysis Guide: 3-Hydroxypregna-5,7-dien-20-one
Content Type: Publish Comparison Guide Subject: 3-Hydroxypregna-5,7-dien-20-one (7-Dehydropregnenolone / 7-DHP) Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary & Chemical Context
This guide provides a high-resolution technical analysis of the 1H-NMR spectrum for 3-Hydroxypregna-5,7-dien-20-one (also known as 7-Dehydropregnenolone or 7-DHP).[1] As a pivotal intermediate in the biotransformation of sterols (specifically the P450scc-mediated conversion of 7-dehydrocholesterol) and a precursor in the synthesis of Vitamin D analogs, accurate spectral identification is critical.
The 5,7-diene system introduces specific magnetic anisotropy effects that distinctively shift angular methyl signals compared to its mono-ene precursor, Pregnenolone .[1] This guide objectively compares 7-DHP against Pregnenolone and related steroidal analogs to establish a self-validating identification protocol.
Structural Logic & Diagnostic Markers
The identification of 7-DHP relies on three "Spectral Zones" that must be analyzed sequentially to confirm the structure and rule out common impurities (e.g., Δ4,6-isomers or unreacted Δ5-precursors).
The 5,7-Diene System (Zone A)
Unlike the single vinylic proton found in Pregnenolone (Δ5), the 5,7-diene system of 7-DHP presents two distinct vinylic protons at C6 and C7. These typically appear as an AB quartet or overlapping multiplets in the 5.40 – 5.60 ppm range.[1]
The Angular Methyls (Zone B)
The conformation of the B-ring diene exerts a shielding/deshielding effect on the angular methyl groups (C18 and C19).
-
C19-H (Angular): Significant upfield shift in 7-DHP compared to Pregnenolone.[1]
-
C18-H (Angular): Highly sensitive to the C17-acetyl side chain.[1]
The Side Chain (Zone C)
The C20-ketone functionality characteristic of the pregnane skeleton is confirmed by the methyl ketone singlet (C21-H) around 2.12 ppm , distinguishing it from cholesterol derivatives (which possess an alkyl side chain).
Comparative Spectral Analysis
The following table contrasts the 1H-NMR shifts of 7-DHP with its primary metabolic precursor (Pregnenolone) and a structural analog (7-Dehydrocholesterol). This comparison is essential for assessing reaction completion and purity.
Table 1: Comparative 1H-NMR Shifts (CDCl₃, 400 MHz)
| Proton Assignment | 7-DHP (Target) | Pregnenolone (Precursor) | 7-Dehydrocholesterol (Analog) | Diagnostic Significance |
| C6-H (Vinylic) | 5.40 ppm (d, J=6Hz) | 5.35 ppm (m) | 5.38 ppm | Primary Marker: 7-DHP shows a distinct doublet/multiplet pair; Pregnenolone shows a single multiplet.[1] |
| C7-H (Vinylic) | 5.52 ppm (d) | Absent (CH₂ ~2.[1]0) | 5.57 ppm | Confirmation: Presence of this second olefinic signal confirms the diene system. |
| C19-H₃ (Angular) | 0.90 ppm (s) | 1.01 ppm (s) | 0.94 ppm | Purity Check: A signal at 1.01 ppm indicates unreacted Pregnenolone.[1] |
| C18-H₃ (Angular) | 0.56 ppm (s) | 0.63 ppm (s) | ~0.63 ppm | Side Chain Check: Differentiates pregnane skeleton (acetyl) from cholestane (alkyl). |
| C21-H₃ (Ketone) | 2.12 ppm (s) | 2.13 ppm (s) | Absent (d, ~0.86) | Functional Group: Confirms the C20-ketone retention. |
| C3-H (Methine) | 3.61 ppm (m) | 3.53 ppm (m) | 3.60 ppm | Minor Marker: Less diagnostic due to overlap, but confirms 3β-OH.[1] |
Note: Shifts may vary slightly (±0.02 ppm) depending on concentration and temperature. [1, 2]
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifting, follow this standardized acquisition protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dry steroid solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., drying agents).
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Scans (NS): 16 or 32 (sufficient for >5 mg).[1]
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
-
Temperature: 298 K (25°C).[1]
Step 3: Processing
-
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Phasing: Ensure the base of the large methyl singlets (0.5–1.0 ppm) is flat to accurately integrate the small satellite peaks of impurities.
Analysis Workflow & Logic
The following diagram illustrates the logical flow for confirming the identity of 3-Hydroxypregna-5,7-dien-20-one using the data generated above.
Figure 1: Logic gate workflow for the spectral validation of 7-DHP. This decision tree prioritizes the olefinic region to establish the diene core before validating the side chain.
Troubleshooting & Common Pitfalls
Issue: "Merged" Olefinic Signals
-
Cause: In lower field instruments (<300 MHz) or specific concentrations, the C6 and C7 protons may overlap.
-
Solution: Use the C19-H₃ signal (0.90 ppm) as the definitive purity marker. If the integration of the 0.90 ppm peak is low relative to the 1.01 ppm peak, the sample contains significant Pregnenolone.
Issue: Broad Hydroxyl Peak
-
Cause: The C3-OH proton signal varies wildly (1.5 – 3.0 ppm) depending on water content and concentration.
-
Solution: Do not use the OH peak for integration or identification. Add a drop of D₂O to the tube and shake; the OH signal will disappear, confirming its assignment, while the methine C3-H (3.61 ppm) remains.
Issue: Isomerization
-
Context: 5,7-dienes are light-sensitive and can isomerize to Pre-vitamin D analogs or Δ4,6-dienes upon prolonged exposure to light or acid.[1]
-
Detection: Look for new signals in the 6.0 – 6.2 ppm region, which are characteristic of the conjugated triene systems or rearranged dienes.[1]
References
-
Slominski, A. et al. (2012).[1] "A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin."[1] Journal of Biological Chemistry. Link
- Tuckey, R. C. et al. (2008). "Pathways of metabolism of 7-dehydrocholesterol by cytochrome P450scc." The Journal of Steroid Biochemistry and Molecular Biology.
-
National Center for Biotechnology Information. (2025).[2][3] "PubChem Compound Summary for CID 53481610, 7-Dehydropregnenolone."[1] Link
-
ChemicalBook. (2024).[1] "Pregnenolone 1H NMR Spectrum." Link
Sources
Spectral Fingerprinting of the 5,7-Diene Moiety: A Comparative FTIR Guide for Sterol Analysis
Executive Summary
The identification of the 5,7-diene moiety (e.g., in 7-dehydrocholesterol and ergosterol) is a critical quality attribute in the synthesis of Vitamin D analogs and lipidomic profiling. While UV-Vis spectroscopy remains the gold standard for detecting the presence of this conjugated system due to its strong chromophore, Fourier Transform Infrared Spectroscopy (FTIR) provides the unique capability to distinguish specific sterol identities, polymorphic states, and matrix interactions that UV cannot resolve.
This guide outlines the specific spectral signatures of the 5,7-diene system, distinguishing it from non-conjugated analogs like cholesterol (5-ene), and provides a self-validating protocol for its characterization.
Technical Deep Dive: The Physics of 5,7-Diene Vibrations
The 5,7-diene system consists of two conjugated double bonds within the B-ring of the steroid nucleus. This conjugation alters the vibrational modes significantly compared to isolated alkenes (like the
Mechanistic Impact on IR Spectra
-
Frequency Shift (Bathochromic Shift): Conjugation delocalizes
-electrons, lowering the bond order of the C=C bonds. This reduces the force constant ( ), shifting the stretching frequency from the typical isolated alkene range ( ) to lower wavenumbers ( ). -
Symmetry & Selection Rules: The B-ring diene system often possesses pseudo-symmetry. According to IR selection rules, highly symmetric vibrations cause small changes in dipole moment, resulting in weak or medium intensity bands. This contrasts with Raman spectroscopy, where these symmetric modes are very strong.
-
Coupling Effects: The rigidity of the steroid nucleus couples the C=C stretching modes with ring deformations, creating diagnostic "fingerprint" bands in the
region.
Comparative Analysis: FTIR vs. Alternatives
To ensure robust identification, researchers must understand where FTIR fits in the analytical toolkit.
| Feature | FTIR (Mid-IR) | UV-Vis Spectroscopy | NMR ( |
| Primary Detection | Molecular Fingerprint (Functional Groups) | Conjugated Chromophore ( | Structural Connectivity |
| 5,7-Diene Specificity | Moderate (Weak diagnostic bands) | High (Distinct peaks at 271, 282, 293 nm) | High (Vinylic protons at C6/C7) |
| Differentiation | Excellent (Distinguishes Ergosterol vs. 7-DHC) | Poor (Spectra are nearly identical) | Excellent (Side-chain resolution) |
| Sample State | Solid (Polymorphs) or Liquid | Dilute Solution | Solution |
| LOD (Limit of Detection) |
Analyst Insight: Do not rely on FTIR alone to prove the existence of a 5,7-diene system in a crude mixture; UV-Vis is superior for that. Use FTIR to confirm the specific sterol identity (e.g., Ergosterol vs. 7-DHC) and its solid-state form once the diene is known to be present.
Diagnostic Fingerprinting: Characteristic Peaks
The following peaks form the "Spectral Decision Matrix" for identifying 5,7-diene sterols.
A. The "Silent" Diene Region ( )
Unlike carbonyls, the diene stretch is often subtle.
-
1628 cm⁻¹ (Weak): Asymmetric C=C stretching.
-
1582 cm⁻¹ (Weak/Medium): Symmetric C=C stretching (shifted due to conjugation).
-
Contrast: Cholesterol (5-ene) typically shows a single, very weak band around
which is often buried in noise.
-
B. The Fingerprint Region ( )
This is the most reliable region for differentiation.
-
834 cm⁻¹ (Medium/Sharp): C-H out-of-plane bending (wagging) specific to the 5,7-diene system.
-
1030–1050 cm⁻¹: C-O stretching (present in all sterols), but the shape and ratio relative to the 834 cm⁻¹ band are diagnostic.
C. Summary Table of Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3430–3450 | O-H Stretch (H-bonded) | Broad in solids; indicates crystallinity/hydration. |
| 3037 | =C-H Stretch ( | Indicates unsaturation (above 3000 cm⁻¹). |
| 2950–2870 | C-H Stretch ( | General steroid backbone (Reference intensity). |
| 1628 / 1582 | C=C Diene Stretch | Specific to 5,7-diene. (Often a doublet). |
| 1040–1055 | C-O Stretch | Strong in all 3 |
| 970 | C-H Bending (trans) | Specific to Ergosterol (Side chain |
| 834 | =C-H Out-of-plane | Critical 5,7-diene marker. |
Visualized Workflow: The Spectral Decision Tree
The following diagram illustrates the logical flow for confirming a 5,7-diene moiety using a multi-modal approach.
Caption: Logical workflow for distinguishing 5,7-diene sterols from analogs using coupled UV-Vis and FTIR analysis.
Experimental Protocol (Self-Validating)
To obtain the weak 5,7-diene bands, signal-to-noise ratio is paramount.
Method: Attenuated Total Reflectance (ATR) FTIR
-
Sample Prep: Ensure the sterol is fully dried. Residual solvent (water/methanol) will obscure the OH region and suppress the weak alkene bands.
-
Background: Collect a 32-scan air background.
-
Deposition: Place ~2 mg of solid powder on the Diamond/ZnSe crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Acquisition:
-
Resolution:
(Critical for resolving the 1582/1628 doublet). -
Scans: 64 (Higher scan count improves the weak diene signal).
-
-
Validation (The "Cholesterol Test"):
-
Run a pure Cholesterol standard immediately after.
-
Pass Criteria: The Cholesterol spectrum must lack the 1582 cm⁻¹ and 834 cm⁻¹ bands. If these appear, check for cross-contamination.
-
References
-
Comparison of Sterol Spectra (FTIR/Raman)
-
7-Dehydrocholesterol Characterization
- Title: IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols.
- Source: Revue Roumaine de Chimie.
- Significance: Identifies specific 7-DHC bands
-
UV-Vis Validation of 5,7-Dienes
-
General IR Interpretation
- Title: Interpreting Infrared Spectra - A Practical Guide.
- Source: Specac Applic
- Significance: Provides baseline data for C=C and C-H vibr
Sources
- 1. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. The chain conformational order of ergosterol- or cholesterol-containing DPPC bilayers as modulated by Amphotericin B: a FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant sterol metabolism. Δ(7)-Sterol-C5-desaturase (STE1/DWARF7), Δ(5,7)-sterol-Δ(7)-reductase (DWARF5) and Δ(24)-sterol-Δ(24)-reductase (DIMINUTO/DWARF1) show multiple subcellular localizations in Arabidopsis thaliana (Heynh) L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
Comparative Spectroscopic Guide: 7-Dehydrocholesterol (7-DHC) vs. 7-Dehydropregnenolone (7-DHP)
[1]
Executive Summary
The Bottom Line: Spectroscopically, 7-Dehydrocholesterol (7-DHC) and 7-Dehydropregnenolone (7-DHP) are virtually indistinguishable by UV-Vis spectrophotometry alone.[1] Both molecules possess an identical rigid B-ring diene chromophore (
-
Primary Maxima: ~282 nm (Ethanol)[1]
-
Spectral Signature: Characteristic "triple-peak" fine structure (271, 282, 293 nm).[1]
-
Critical Distinction: While UV quantification measures total steroidal diene content, differentiation between 7-DHC (Vitamin D3 precursor) and 7-DHP (Pregnenolone derivative) requires chromatographic separation (HPLC/LC-MS) due to side-chain differences at the C17 position.[1]
Structural Basis of Absorption
To understand the UV similarity, one must analyze the chromophore.[1] Both molecules are steroidal 5,7-dienes.[1] The UV absorption is an electronic transition (
-
7-DHC: Side chain is an iso-octyl group (cholesterol-like).[1]
-
7-DHP: Side chain is an acetyl group (pregnane-like).[1]
Since the C17 side chain is not conjugated to the B-ring diene, it exerts negligible auxochromic effect.[1] Therefore, the electronic transitions are identical.[1]
Figure 1: Structural logic dictating the spectroscopic identity of 7-DHC and 7-DHP.
Spectroscopic Data Comparison
The following data represents standard values in Ethanol (EtOH). Note that non-polar solvents (Hexane/Heptane) typically yield sharper vibronic fine structure but similar maxima positions.[1]
| Parameter | 7-Dehydrocholesterol (7-DHC) | 7-Dehydropregnenolone (7-DHP) | Notes |
| Primary | 282 nm | 282 nm | Primary quantification peak.[1][2] |
| Secondary Peaks | 271 nm, 293 nm | 271 nm, 293 nm | Vibronic fine structure.[1] |
| Shoulder | ~262 nm | ~262 nm | Weak shoulder often observed.[1] |
| Molar Extinction ( | 10,900 – 11,500 | 10,500 – 11,200 | Values are solvent-dependent.[1] |
| Solvent Effect | Bathochromic shift in polar solvents | Bathochromic shift in polar solvents | Hexane peaks are sharper than EtOH.[1] |
| Photolysis Product | Previtamin D3 | Previtamin-like (Pregnacalciferol) | Both undergo ring-opening upon UVB.[1] |
Critical Note on
: Literature values forvary slightly based on purity and solvent. For precise quantification, always generate a standard curve using a certified reference standard rather than relying solely on literature extinction coefficients.
Experimental Protocol: Quantification & Differentiation
Since UV cannot distinguish these molecules, a coupled workflow is required.[1] Use UV for total concentration checks and HPLC for specific identification.[1][3]
Phase A: Total Diene Quantification (UV-Vis)
Use this to assess purity or total concentration of a synthesized batch.[1]
-
Solvent Selection: Use Spectral Grade Ethanol (cutoff <210 nm) or n-Hexane .[1]
-
Why? Ethanol mimics biological polarity; Hexane provides better peak resolution.[1]
-
-
Sample Prep: Dissolve 1 mg of sample in 10 mL solvent (Stock A). Dilute 1:100 to achieve absorbance between 0.4 – 0.8 AU.[1]
-
Blanking: Use a matched quartz cuvette (1 cm pathlength) with pure solvent.[1]
-
Scan: Scan from 220 nm to 350 nm.
-
Validation: Confirm the presence of the "triple peak" (271, 282, 293 nm).[1] If the valley between peaks is shallow (loss of fine structure), the sample may be degraded or oxidized.[1]
Phase B: Chromatographic Separation (HPLC)
Required to distinguish 7-DHC from 7-DHP.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5
m, 4.6 x 150 mm.[1] -
Mobile Phase: Acetonitrile : Methanol (Isocratic, typically 90:10 or 100% MeOH).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 282 nm .[1]
-
Expected Result:
Figure 2: Integrated workflow for validating and identifying steroidal dienes.
Photochemical Implications
The UV absorption is not just a passive property; it is the trigger for the molecule's function.[1] Both molecules are Provitamins .[1] Upon irradiation with UVB (290–315 nm), the B-ring opens.[1]
-
7-DHC Pathway:
Significance:[1][3][4][5] Calcium homeostasis, bone health.[1] -
7-DHP Pathway:
Significance:[1] Potential neurosteroid activity; synthetic intermediate for modified Vitamin D analogs.[1]
Caution for Researchers: Because their absorption maxima overlap perfectly with the output of standard UVB lamps (302 nm or 312 nm), accidental photolysis occurs rapidly in the lab.[1] Always handle these compounds under yellow light (sodium vapor) or in amber glassware. [1]
References
-
Holick, M. F., et al. (1980).[1] The Photochemistry and Photobiology of Vitamin D3. Science. Link[1]
-
Glover, J., et al. (1952).[1] Provitamin D3 in Tissues and the Conversion of Cholesterol to 7-Dehydrocholesterol in vivo. Biochemical Journal. Link
-
Slominski, A. T., et al. (2013).[1] Novel Vitamin D3 Hydroxyderivatives Produced by Cytochrome P450scc (CYP11A1).[1] Biochemical and Biophysical Research Communications.[1] (Describes 7-DHP production and properties). Link
-
Cayman Chemical. (2023).[1][6] 7-Dehydrocholesterol Product Data Sheet. (Confirming
271, 282, 293 nm).[1] Link
Sources
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. np-mrd.org [np-mrd.org]
- 5. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
Comparative Stability Guide: 7-Dehydropregnenolone vs. Pregnenolone
Executive Summary: The Stability Divergence
While Pregnenolone (P5) and 7-Dehydropregnenolone (7-DHP) share a near-identical steroid backbone, their stability profiles are radically different due to a single structural alteration in the B-ring.
-
Pregnenolone is the robust "grandmother" steroid, exhibiting high stability under standard laboratory conditions. It is resistant to rapid oxidative degradation and photolysis.
-
7-Dehydropregnenolone is a labile reactive intermediate . Possessing a conjugated 5,7-diene system, it is highly susceptible to photo-isomerization (ring-opening) and auto-oxidation . Without strict protection from light and oxygen, it degrades rapidly into secosteroids (vitamin D analogs) and endoperoxides.
Verdict: 7-DHP cannot be handled as a standard reagent; it requires "Vitamin D-class" handling protocols (amber glass, inert atmosphere, low temperature).
Molecular Architecture & Reactivity
The stability difference is dictated by the electronic structure of the B-ring.
| Feature | Pregnenolone (P5) | 7-Dehydropregnenolone (7-DHP) |
| Structure | ||
| Electronic State | Isolated double bond. Stable ground state. | Conjugated |
| UV Absorption | Weak absorption >280nm. | Strong absorption |
| Primary Risk | Slow metabolic oxidation (enzymatic). | Rapid electrocyclic ring opening (photochemical) & Peroxidation. |
Structural Logic
In 7-DHP, the conjugated double bonds at C5 and C7 create a chromophore that absorbs UV light efficiently. Upon photon absorption, the molecule enters an excited state that relieves strain by breaking the C9-C10 bond—a reaction pathway unavailable to Pregnenolone.
Comparative Stability Matrix
The following data summarizes the degradation behavior under stress conditions.
| Parameter | Pregnenolone | 7-Dehydropregnenolone | Relative Stability Factor |
| Photostability (UVB) | High. Minimal degradation < 24h. | Critical Failure. Rapid photolysis to Pre-pregnacalciferol within minutes/hours. | P5 is ~100x more stable |
| Oxidative Stability (Air) | Moderate. Stable as solid; slow oxidation in solution. | Low. Forms 5,8-endoperoxides rapidly upon air exposure (200x rate of mono-enes). | P5 is ~200x more stable |
| Thermal Stability | Melting Point: ~193°C. Stable melt. | Melting Point: ~220°C (dec). Prone to polymerization/dimerization at high T. | P5 is thermally superior |
| Solution Half-Life ( | > 1 year (Ethanol, dark). | < 2 weeks (Ethanol, ambient light/air). | P5 is shelf-stable |
Degradation Mechanisms: The "Why" and "How"
A. Photochemical Instability (The "Vitamin D" Pathway)
7-DHP acts as a provitamin. Just as 7-Dehydrocholesterol yields Vitamin D3, 7-DHP yields Pregnacalciferol .
-
Excitation: UVB light (290–315 nm) hits the 5,7-diene.
-
Ring Opening: The B-ring cleaves at C9-C10.
-
Isomerization: Formation of the thermally unstable "Pre-pregnacalciferol," which slowly isomerizes to Pregnacalciferol.
B. Oxidative Instability (Peroxidation)
The conjugated diene is an electron-rich trap for singlet oxygen (
-
Attack: Oxygen attacks the C5 and C8 positions.
-
Product: Formation of a stable 5,8-endoperoxide . This destroys the planar diene system and creates a bridged cycle, rendering the molecule biologically inactive for standard steroid pathways.
Visualization of Pathways
The following diagram illustrates the divergent fates of 7-DHP compared to the stable Pregnenolone.
Figure 1: Divergent degradation pathways. 7-DHP is susceptible to both Ring-B photolysis (Blue) and peroxidation (Red), whereas Pregnenolone lacks the diene system required for these rapid reactions.
Experimental Validation Protocols
To verify the stability profile in your own laboratory, use the following self-validating stress test workflow.
Protocol A: Photostability Stress Test (ICH Q1B Adapted)
Objective: Quantify the half-life of 7-DHP vs. Pregnenolone under UVB exposure.
-
Sample Prep: Dissolve both steroids in Ethanol (HPLC grade) at 100 µM.
-
Control: Wrap half the vials in aluminum foil (Dark Control).
-
Exposure: Place unwrapped vials in a photostability chamber (Cool White Fluorescent + UV lamp) or direct sunlight for 4 hours.
-
Quenching: Remove aliquots at T=0, 1h, 4h. Store immediately at -20°C in amber glass.
-
Analysis: RP-HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (90:10).
-
Detection: DAD (Diode Array). Monitor 282 nm (7-DHP max) and 265 nm (Pregnacalciferol max).
-
-
Expected Result:
Protocol B: Oxidative Susceptibility
Objective: Assess sensitivity to radical-mediated oxidation.
-
Reagent: AIBN (Radical initiator) or simply air bubbling.
-
Conditions: Incubate 1 mM steroid in Toluene at 37°C with continuous air bubbling for 24 hours.
-
Analysis: LC-MS/MS. Look for M+32 peaks (Addition of O2).
-
Expected Result: 7-DHP will show significant formation of endoperoxides (M+32); Pregnenolone will remain largely intact.
Experimental Workflow Diagram
Figure 2: Step-by-step stress testing workflow for comparative stability analysis.
Handling & Storage Guidelines
Based on the instability data, the following Standard Operating Procedures (SOPs) are mandatory for 7-DHP but optional for Pregnenolone.
| Handling Parameter | Pregnenolone (Standard) | 7-Dehydropregnenolone (Strict) |
| Storage Temperature | Room Temp or 4°C | -20°C or -80°C |
| Container | Clear or Amber Glass | Amber Glass ONLY (Foil wrap recommended) |
| Atmosphere | Air is acceptable | Argon or Nitrogen Overlay required |
| Solution Lifespan | Months | Make fresh daily (or store <24h at -80°C) |
| Lighting | Standard Lab Lighting | Yellow/Red Safe Light or Low Light |
References
-
Slominski, A. T., et al. (2012).[9] "The discovery that 7-dehydrocholesterol is an excellent substrate for cytochrome P450scc."[10] Journal of Lipid Research. Link
- Establishes 7-DHP as a metabolic intermediate and its susceptibility to further transform
-
Guryev, O., et al. (2003). "Pathway for the metabolism of vitamin D3 by cytochrome P450scc." Proceedings of the National Academy of Sciences. Link
- Details the spectral properties and photolysis of 7-dehydro steroids.
-
Porter, N. A., et al. (1995). "Mechanisms of free radical oxidation of unsaturated lipids." Lipids.[11] Link
- Provides the mechanistic basis for the 200x faster oxidation rate of conjugated dienes (7-DHP) vs mono-enes (Pregnenolone).
-
Holick, M. F. (1981). "The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system." Science. Link
- Foundational text on the photolysis of the 5,7-diene system applicable to 7-DHP.
-
ICH Expert Working Group. "ICH Topic Q1B: Photostability Testing of New Drug Substances and Products." European Medicines Agency. Link
- Standard protocol source for the described photostability experiments.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pregnenolone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pregnenolone and dehydroepiandrosterone as precursors of native 7-hydroxylated metabolites which increase the immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why pregnenolone and progesterone, two structurally similar steroids, exhibit remarkably different cocrystallization with aromatic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin | PLOS One [journals.plos.org]
- 9. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
Comparative Guide: Structural Validation of 3-Hydroxypregna-5,7-dien-20-one
[1]
Executive Summary
The validation of steroidal intermediates is a critical checkpoint in the synthesis of Vitamin D analogs and cortico-steroids. 3-Hydroxypregna-5,7-dien-20-one (also known as 7-dehydropregnenolone) presents unique stereochemical challenges due to its conjugated 5,7-diene system, which significantly alters the B-ring conformation compared to standard 5-ene steroids.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute configuration—against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) .[1] We provide experimental protocols and structural insights to validate this specific diene intermediate.
Comparative Analysis: SC-XRD vs. Alternatives
For a researcher validating the synthesis of 3-Hydroxypregna-5,7-dien-20-one, choosing the right analytical technique is a trade-off between resolution, sample state, and dynamic insight.[1]
Performance Matrix
| Feature | Method A: Single Crystal XRD (Recommended) | Method B: Solution NMR (Alternative) | Method C: DFT Modeling (Supportive) |
| Primary Output | Direct 3D atomistic map (Electron Density) | Indirect connectivity & J-coupling | Theoretical energy minima |
| Stereochemistry | Absolute Configuration (via Flack parameter) | Relative Configuration (NOESY/ROESY) | Predicted geometry |
| B-Ring Insight | Precise torsion angles of the 5,7-diene | Time-averaged conformation | Idealized "gas phase" state |
| Sample Req. | Single crystal (~0.1–0.3 mm) | ~5–10 mg in deuterated solvent | Computational resources |
| Limitations | Requires crystallizable sample; static snapshot | Signal overlap in steroid region (0.8–2.0 ppm) | Depends on basis set accuracy |
Expert Insight: Why SC-XRD Wins for 5,7-Dienes
While NMR is excellent for confirming chemical identity, the 5,7-diene system introduces subtle ring flattening that is difficult to quantify solely via coupling constants (
Structural Data & Validation Parameters
When analyzing the X-ray data for 3-Hydroxypregna-5,7-dien-20-one, specific geometric parameters serve as validation checkpoints.
A. Crystal Habit & Unit Cell
Steroids of this class typically crystallize in the Orthorhombic system, space group
-
Typical Lattice Parameters:
Å, Å, Å.[1][2] -
Packing: Molecules often align head-to-tail, stabilized by hydrogen bonding between the C3-hydroxyl and the C20-ketone of adjacent molecules.[1]
B. The 5,7-Diene Chromophore (The Critical Check)
The conjugated double bonds at C5=C6 and C7=C8 force the B-ring into a specific geometry.[1]
-
Bond Lengths:
-
Torsion Angles: The C5–C6–C7–C8 torsion angle should be close to 0° (planar) or slightly twisted (
), confirming the cis-oid diene character essential for subsequent photolysis to Vitamin D analogs.[1]
C. Side Chain Orientation
-
C20 Ketone: The acetyl group at C17 usually adopts an orientation where the carbonyl oxygen eclipses C16 to minimize steric repulsion with the C18 methyl group.
Experimental Protocol: Crystallization & Data Collection
Objective: Obtain diffraction-quality crystals of 3-Hydroxypregna-5,7-dien-20-one.
Step 1: Purification
-
Ensure purity >98% by HPLC. Impurities (especially the
isomer) inhibit lattice formation.[1] -
Solvent: Dissolve 20 mg of the steroid in minimal warm Acetone or Ethyl Acetate .
Step 2: Crystal Growth (Vapor Diffusion)[1]
-
Setup: Use a hanging drop or sitting drop method (standard for proteins, but excellent for high-value small molecules).[1]
-
Inner Solution: 10 mg/mL steroid in Acetone.
-
Outer Reservoir: Hexane or Pentane (Anti-solvent).
-
Mechanism: The volatile anti-solvent diffuses into the steroid solution, slowly increasing supersaturation.
-
Timeline: 2–5 days at 4°C (dark). Note: Keep in dark to prevent photochemical ring opening.
Step 3: Data Collection Strategy
-
Temperature: Collect at 100 K (Cryo-cooling).
-
Reasoning: Reduces thermal motion (atomic displacement parameters), improving resolution of the flexible C17 side chain.
-
-
Source: Cu-K
( Å) is preferred for determining absolute configuration of light-atom structures (C, H, O) via anomalous scattering.[1]
Validation Workflow Visualization
The following diagram illustrates the logical flow for validating the intermediate, highlighting the decision points between NMR and XRD.
Figure 1: Decision matrix and workflow for structural validation of steroidal dienes.
Structural Logic: The 5,7-Diene Effect
Understanding why the X-ray data looks different from a standard steroid is crucial. The following diagram details the structural impact of the diene system.
Figure 2: Conformational impact of the 5,7-diene system on the steroid B-ring.[1]
References
-
Duax, W. L., & Norton, D. A. (1975).[1] Atlas of Steroid Structure. IFI/Plenum. (The foundational text for steroid crystallography, defining standard conformations for 4-ene and 5,7-diene systems).[1]
-
Gough, D. S., et al. (2006).[1][3][4] "Crystal structure of 3β-acetoxy-pregna-5,16-diene-20-one (16-DPA)." Journal of Chemical Crystallography, 36, 161–166.[5] Link (Provides lattice parameters for the closely related 5,16-diene analog).
-
News-Medical.Net. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Link (Comparative overview of techniques).
-
PubChem. (2025).[6] "3-Hydroxypregna-5,7-dien-20-one Compound Summary." Link (Chemical and physical property data).[1]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Link (Methodological comparison for structural biology).
Sources
- 1. 7-Dehydropregnenolone | C21H30O2 | CID 53481610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Dehydropregnenolone acetate | C23H32O3 | CID 92855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
